Vimirogant hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H36ClF3N4O3S |
|---|---|
Molecular Weight |
589.1 g/mol |
IUPAC Name |
(7S)-N-[(5-ethylsulfonyl-2-pyridinyl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H35F3N4O3S.ClH/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30;/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35);1H/t18?,21?,25-;/m0./s1 |
InChI Key |
PFQTWYNNVGWMBS-RZTWMHBNSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Vimirogant Hydrochloride for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimirogant hydrochloride (formerly VTP-43742) is a potent and selective small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3][4] RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical mediators of inflammation in a variety of autoimmune diseases.[5] By inhibiting RORγt, this compound effectively suppresses the differentiation of Th17 cells and the production of their key effector cytokine, Interleukin-17A (IL-17A), offering a promising therapeutic strategy for conditions such as psoriasis, multiple sclerosis, and other Th17-mediated autoimmune disorders.[1][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Mechanism of Action
This compound exerts its immunomodulatory effects by directly targeting RORγt, a key nuclear receptor responsible for the transcriptional activation of genes that drive Th17 cell differentiation and function. The binding of this compound to RORγt prevents the recruitment of coactivators necessary for gene transcription, leading to a reduction in the expression of IL-17A, IL-17F, and other pro-inflammatory cytokines.[1][6] This targeted inhibition of the Th17 pathway has been shown to ameliorate autoimmune inflammation in preclinical models and has demonstrated clinical efficacy in patients with psoriasis.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and clinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Ki (RORγt) | Human | 3.5 nM | [1][3] |
| IC50 (RORγt) | Human | 17 nM | [1][3] |
| IC50 (IL-17A Secretion) | Mouse Splenocytes | 57 nM | [1][3] |
| IC50 (IL-17A Secretion) | Human PBMCs | 18 nM | [1][3] |
| IC50 (IL-17A Secretion) | Human Whole Blood | 192 nM | [1][3] |
| Selectivity vs. RORα/β | - | >1000-fold | [1][3] |
Table 2: Phase 2a Clinical Trial Results in Patients with Moderate to Severe Psoriasis (4-week treatment)
| Treatment Group | Placebo-Adjusted PASI Score Reduction | Reduction in Plasma IL-17A and IL-17F | Reference |
| 350 mg | 24% | Up to 75% (p<0.02) | [1][6] |
| 700 mg | 30% | Up to 75% (p<0.02) | [1][6] |
Signaling Pathway
The following diagram illustrates the signaling pathway of Th17 cell differentiation and the point of intervention for this compound.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
RORγt Biochemical Inhibition Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
Materials:
-
Recombinant human RORγt-LBD
-
Coactivator peptide (e.g., RIP140)
-
TR-FRET detection reagents
-
This compound
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the RORγt-LBD and the coactivator peptide.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Add the TR-FRET detection reagents.
-
Incubate the plate in the dark at room temperature.
-
Measure the FRET signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a RORγt biochemical inhibition assay.
Human Th17 Cell Differentiation and IL-17A Secretion Assay
This protocol details the in vitro differentiation of human naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A secretion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human cytokines: TGF-β, IL-6, IL-23
-
Neutralizing antibodies: anti-IFN-γ, anti-IL-4
-
This compound
-
Human IL-17A ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naive CD4+ T cells in the coated plate.
-
Add anti-CD28 antibody, TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 to the wells to induce Th17 differentiation.
-
Add serial dilutions of this compound or vehicle control to the appropriate wells.
-
Culture the cells for a specified period (e.g., 3-5 days) at 37°C and 5% CO2.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of IL-17A secretion.
Caption: Experimental workflow for Th17 differentiation and IL-17A secretion assay.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol describes the induction of EAE in C57BL/6 mice, a common model for multiple sclerosis, and the evaluation of this compound's therapeutic efficacy.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for oral administration
-
Clinical scoring system for EAE
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
-
Treatment:
-
Prepare a formulation of this compound for oral administration.[1]
-
Begin daily oral administration of this compound or vehicle at a predetermined dose, either prophylactically (starting on day 0) or therapeutically (starting at the onset of clinical signs).
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and record the scores using a standardized scale (e.g., 0-5).
-
Monitor body weight daily.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice.
-
Collect spinal cords and brains for histological analysis of inflammation and demyelination.
-
Isolate splenocytes or lymph node cells for ex vivo analysis of Th17 responses (e.g., IL-17A production upon MOG35-55 restimulation).
-
Caption: Workflow for the EAE mouse model experiment.
Conclusion
This compound is a well-characterized, potent, and selective RORγt inhibitor with demonstrated preclinical and clinical activity in the context of autoimmune diseases. Its mechanism of action, centered on the suppression of the Th17 pathway, provides a targeted approach to mitigating autoimmune inflammation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other RORγt inhibitors for the treatment of a range of autoimmune and inflammatory disorders.
References
- 1. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Vimirogant Hydrochloride: A Potent RORγt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vimirogant hydrochloride (formerly VTP-43742) is a potent and selective, orally available small molecule inhibitor of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). As a key transcription factor for the differentiation and function of T helper 17 (Th17) cells, RORγt plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a summary of significant in vitro and in vivo findings are presented to support further research and development of this compound.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of Vimirogant. The free base of the compound can be unstable, and the hydrochloride salt provides a more stable form while retaining the same biological activity.
Chemical Structure:
(S)-N-((5-(ethylsulfonyl)pyridin-2-yl)methyl)-7-isopropyl-6-(((1r,4S)-4-(trifluoromethyl)cyclohexyl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride
Table 1: Chemical and Physicochemical Properties of Vimirogant and its Hydrochloride Salt
| Property | Value | Reference |
| Vimirogant (Free Base) | ||
| Molecular Formula | C27H35F3N4O3S | N/A |
| Molecular Weight | 552.66 g/mol | N/A |
| CAS Number | 1802706-04-2 | N/A |
| Appearance | Solid | N/A |
| This compound | ||
| CAS Number | 1802678-42-7 | N/A |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | DMSO: 125 mg/mL Ethanol: 50 mg/mL | [1] |
| Storage and Stability | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Mechanism of Action: RORγt Inhibition
Vimirogant is a potent inhibitor of RORγt, a nuclear receptor that acts as the master regulator of Th17 cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines are key drivers of inflammation in numerous autoimmune diseases.
By binding to the ligand-binding domain of RORγt, Vimirogant blocks its transcriptional activity. This inhibition prevents the differentiation of naïve CD4+ T cells into Th17 cells and suppresses the production of IL-17A and other pro-inflammatory cytokines from already differentiated Th17 cells. Vimirogant exhibits high selectivity for RORγt over other ROR isotypes, such as RORα and RORβ, which is crucial for minimizing off-target effects.[1]
Signaling Pathway of RORγt in Th17 Differentiation
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by Vimirogant.
Biological Activity and Efficacy
In Vitro Activity
Vimirogant has demonstrated potent inhibitory activity in various in vitro assays.
Table 2: In Vitro Biological Activity of Vimirogant
| Assay | Species | IC50 / Ki | Reference |
| RORγt Inhibition (Ki) | Human | 3.5 nM | [1] |
| RORγt Inhibition (IC50) | Human | 17 nM | [1] |
| IL-17A Secretion (hPBMCs) | Human | 18 nM | [1] |
| IL-17A Secretion (Human Whole Blood) | Human | 192 nM | [1] |
| Th17 Differentiation (Mouse Splenocytes) | Mouse | 57 nM | [1] |
In Vivo Efficacy
The efficacy of Vimirogant has been evaluated in preclinical animal models of autoimmune diseases and in clinical trials for psoriasis.
Table 3: In Vivo Efficacy of Vimirogant (VTP-43742)
| Disease Model | Species | Dose | Key Findings | Reference |
| Psoriasis (Phase 2a Clinical Trial) | Human | 350 mg/day (oral) | 24% reduction in PASI score relative to placebo after 4 weeks. | [2][3][4] |
| 700 mg/day (oral) | 30% reduction in PASI score relative to placebo after 4 weeks. | [2][3][4] | ||
| Statistically significant decrease in plasma IL-17A and IL-17F. | [2] | |||
| Experimental Autoimmune Encephalomyelitis (EAE) - a model for Multiple Sclerosis | Mouse | Not specified | Superior to an IL-17A monoclonal antibody in suppressing disease. | [4][5] |
Experimental Protocols
RORγt Reporter Gene Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds on RORγt using a luciferase reporter assay.
-
Cell Culture: HEK293 cells are co-transfected with expression vectors for full-length human RORγt and a reporter plasmid containing a ROR-responsive element upstream of a luciferase gene.
-
Compound Treatment: Transfected cells are seeded into 96-well plates and treated with various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for RORγt activation and luciferase expression.
-
Luciferase Assay: A luciferase assay reagent (e.g., Bright-Glo™) is added to the cells, and luminescence is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.
Th17 Cell Differentiation Assay
This protocol outlines a method to evaluate the effect of Vimirogant on the differentiation of naïve CD4+ T cells into Th17 cells.
-
Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: Isolated cells are cultured in plates pre-coated with anti-CD3 and anti-CD28 antibodies in the presence of a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).
-
Compound Treatment: Cells are treated with different concentrations of this compound or a vehicle control at the initiation of the culture.
-
Incubation: Cells are cultured for 3-5 days to allow for differentiation.
-
Analysis: The percentage of Th17 cells (IL-17A-producing CD4+ T cells) is determined by intracellular cytokine staining followed by flow cytometry.
IL-17A Secretion Assay
This protocol describes how to measure the inhibitory effect of Vimirogant on IL-17A secretion from activated T cells.
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or whole blood are used.
-
Cell Stimulation: Cells are stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for 48-72 hours.
-
Supernatant Collection: The cell culture supernatant is collected after centrifugation.
-
ELISA: The concentration of IL-17A in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of IL-17A secretion against the log concentration of this compound.
Experimental Workflow for In Vitro Evaluation of a RORγt Inhibitor
Caption: A typical in vitro experimental workflow for characterizing a RORγt inhibitor like Vimirogant.
Conclusion
This compound is a potent and selective RORγt inhibitor with a well-defined mechanism of action. Its ability to suppress the Th17 pathway and the production of pro-inflammatory cytokines has been demonstrated in a range of in vitro and in vivo models, including a proof-of-concept clinical trial in psoriasis. The data presented in this technical guide underscore the therapeutic potential of Vimirogant for the treatment of autoimmune and inflammatory diseases. The provided experimental protocols offer a foundation for researchers to further investigate the properties and applications of this promising compound. Further studies are warranted to fully elucidate its clinical efficacy and safety profile in various indications.
References
- 1. Latest Advances for the Treatment of Chronic Plaque Psoriasis with Biologics and Oral Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 3. Psoriasis Drug Succeeds in Mid-Stage Study - The Rheumatologist [the-rheumatologist.org]
- 4. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
In Vitro Efficacy of Vimirogant Hydrochloride: A Technical Overview of its Impact on IL-17A Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of Vimirogant hydrochloride (VTP-43742), a potent and selective oral inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells and the subsequent production of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] Dysregulation of the Th17/IL-17A axis is a key pathogenic driver in a variety of autoimmune and inflammatory diseases.[1][2] This document summarizes the quantitative data on Vimirogant's inhibitory effects, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Vimirogant's In Vitro Activity
This compound has demonstrated potent and selective inhibition of RORγt activity, leading to a significant reduction in IL-17A secretion across various in vitro models. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy in different biological systems.
| Parameter | Value | Cell System | Species | Reference |
| IC50 | 17 nM | RORγt Inhibition | Not Specified | [3] |
| Ki | 3.5 nM | RORγt Inhibition | Not Specified | [3] |
| Selectivity | >1000-fold | vs. RORα and RORβ | Not Specified | [3] |
Table 1: Biochemical and Selectivity Data for this compound.
| Cell System | IC50 | Species | Reference |
| Activated Human Peripheral Blood Mononuclear Cells (hPBMCs) | 18 nM | Human | [3] |
| Human Whole Blood | 192 nM | Human | [3] |
| Mouse Splenocytes | 57 nM | Mouse | [3] |
Table 2: In Vitro Inhibition of IL-17A Secretion by this compound.
Signaling Pathway: RORγt-Mediated IL-17A Transcription and its Inhibition by Vimirogant
The differentiation of naïve T helper cells into Th17 cells and the subsequent production of IL-17A is a complex process orchestrated by a network of cytokines and transcription factors. RORγt, in conjunction with STAT3, IRF4, BATF, and RUNX1, plays a master regulatory role by binding to the promoter region of the IL17A gene, specifically the conserved non-coding sequence 2 (CNS2), to initiate transcription. Vimirogant, as a RORγt inverse agonist, binds to the ligand-binding domain of RORγt, preventing its interaction with co-activators and thereby inhibiting the transcription of IL-17A and other pro-inflammatory genes.
References
Introduction: Targeting the IL-23/Th17 Axis in Psoriasis
An In-depth Technical Guide on the Preclinical and Early Clinical Evaluation of VTP-43742 in Psoriasis Models
This technical guide provides a comprehensive overview of the preclinical and early clinical studies of VTP-43742, a first-in-class, orally active Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inhibitor, for the treatment of psoriasis. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and challenges of targeting the RORγt pathway for autoimmune disorders.
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by epidermal hyperproliferation and infiltration of immune cells into the skin.[1] The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis.[2][3] Th17 cells, which differentiate under the control of the master transcription factor RORγt, produce pro-inflammatory cytokines, most notably IL-17A and IL-17F.[4][5][6] These cytokines stimulate keratinocytes to release chemokines that recruit neutrophils and further amplify the inflammatory cascade.[2][7]
VTP-43742 (Vimirogant) was developed by Vitae Pharmaceuticals as a potent and selective small-molecule inhibitor of RORγt.[8] By blocking RORγt activity, VTP-43742 was designed to inhibit Th17 cell differentiation and the subsequent production of IL-17, thereby interrupting a key driver of psoriasis pathogenesis.[4][9][10]
Mechanism of Action of VTP-43742
VTP-43742 functions as an inverse agonist of RORγt, a ligand-dependent transcription factor essential for the differentiation of Th17 cells.[2][5] The drug potently and selectively inhibits RORγt activity, which in turn suppresses the transcription of IL-17A and down-regulates the IL-23 receptor.[9][11][12] This dual action effectively dampens the Th17-driven autoimmune response that underpins psoriatic inflammation.[4][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 5. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Development Based on the Immunopathogenic Mechanisms of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 10. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Advances in Psoriasis: From Biologics to Emerging Oral Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Vimirogant Hydrochloride: A Technical Overview of its High Selectivity for RORγt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimirogant hydrochloride (formerly VTP-43742) is a potent, orally active, and highly selective inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1][2] As such, RORγt has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases. A crucial aspect of the therapeutic potential of any RORγt inhibitor is its selectivity over the other ROR isotypes, RORα and RORβ, to minimize off-target effects. This technical guide provides an in-depth analysis of the selectivity profile of this compound, details the experimental methodologies used to assess this selectivity, and visualizes the relevant signaling pathways.
Data Presentation: Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for RORγt over the other ROR isotypes, RORα and RORβ. The quantitative data from preclinical studies are summarized in the table below.
| Target | Parameter | Value (nM) | Selectivity vs. RORγt |
| RORγt | Ki | 3.5 | - |
| IC50 | 17 | - | |
| RORα | - | - | >1000-fold [1][2] |
| RORβ | - | - | >1000-fold [1][2] |
Experimental Protocols
While the specific, detailed protocols used for the determination of this compound's selectivity are proprietary, this section outlines the standard, widely accepted methodologies for assessing the selectivity of a compound against nuclear receptors like RORγt, RORα, and RORβ.
Radioligand Competition Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the ligand-binding domain (LBD) of the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for RORγt, RORα, and RORβ.
Materials:
-
Recombinant human RORγt, RORα, and RORβ LBD.
-
Radiolabeled ligand specific for each ROR isotype (e.g., 3H-labeled agonist or antagonist).
-
This compound.
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl₂, BSA).
-
Scintillation vials and scintillation fluid.
-
Filter plates and a cell harvester.
-
Scintillation counter.
Protocol:
-
A constant concentration of the recombinant ROR LBD and its corresponding radioligand are incubated in the assay buffer.
-
This compound is added at increasing concentrations.
-
The mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through filter plates, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The filters are collected, and the amount of radioactivity is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a compound to modulate the interaction between the ROR LBD and a coactivator peptide.
Objective: To determine the functional activity (agonist or inverse agonist/antagonist) and potency (IC50) of this compound at RORγt, RORα, and RORβ.
Materials:
-
GST-tagged RORγt, RORα, and RORβ LBD.
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Biotinylated coactivator peptide (e.g., SRC1/NCoA-1).
-
Streptavidin-Allophycocyanin (APC) conjugate (acceptor fluorophore).
-
This compound.
-
Assay buffer.
-
TR-FRET compatible microplates.
-
TR-FRET plate reader.
Protocol:
-
The GST-ROR LBD, europium-labeled anti-GST antibody, biotinylated coactivator peptide, and streptavidin-APC are combined in the assay buffer.
-
This compound is added at increasing concentrations.
-
The mixture is incubated at room temperature.
-
The plate is read using a TR-FRET plate reader, which excites the europium donor and measures the emission from both the donor and the APC acceptor.
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates that this compound is inhibiting the interaction between the ROR LBD and the coactivator peptide.
-
The IC50 value is determined from the dose-response curve.
GAL4 Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the RORs in the presence of a test compound.
Objective: To assess the functional consequence of this compound binding on ROR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression vector containing a chimeric receptor consisting of the GAL4 DNA-binding domain (DBD) fused to the ROR LBD (GAL4-ROR-LBD).
-
Reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent.
-
This compound.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cells are co-transfected with the GAL4-ROR-LBD expression vector and the UAS-luciferase reporter vector.
-
After transfection, the cells are treated with increasing concentrations of this compound.
-
The cells are incubated for 24-48 hours.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity indicates that this compound is inhibiting the transcriptional activity of the ROR.
-
The IC50 value is determined from the dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
RORγt Signaling Pathway
Caption: RORγt signaling pathway in Th17 cell differentiation.
RORα Signaling Pathway
Caption: Key signaling roles of the RORα transcription factor.
RORβ Signaling Pathway
Caption: RORβ signaling in neuronal development and circadian rhythm.
Experimental Workflow for Selectivity Determination
Caption: Workflow for determining ROR isotype selectivity.
References
The Pharmacokinetics and Bioavailability of Oral Vimirogant Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimirogant hydrochloride (formerly VTP-43742) is an orally active, potent, and selective small molecule inhibitor of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are critical drivers of inflammation in a variety of autoimmune diseases. By inhibiting RORγt, Vimirogant suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), offering a promising therapeutic approach for conditions such as psoriasis and other autoimmune disorders. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for oral this compound, based on findings from early-phase clinical trials.
Pharmacokinetic Profile
The pharmacokinetic properties of oral this compound have been evaluated in Phase I clinical studies, including a single ascending dose (SAD) trial in healthy volunteers and a multiple ascending dose (MAD) trial in both healthy volunteers and patients with psoriasis.
Data Presentation
While specific quantitative data for Cmax, Tmax, and AUC from the clinical trials are not publicly available, the following tables summarize the key pharmacokinetic characteristics and study design parameters that have been disclosed.
Table 1: Summary of Oral this compound Pharmacokinetics
| Parameter | Finding | Source |
| Terminal Half-Life (t½) | Approximately 30 hours in healthy volunteers (SAD study) | [1][2] |
| Dose Proportionality | Demonstrated across a 60-fold dose range (30 mg to 2000 mg) in healthy volunteers (SAD study) | [1][2] |
| Dosing Regimen | Supported once-daily oral administration | [1] |
| Bioavailability | Specific oral bioavailability data is not publicly available. |
Table 2: Overview of Phase I Clinical Studies for this compound
| Study Design | Population | Number of Participants | Dose Range | Key Findings | Clinical Trial Identifier |
| Single Ascending Dose (SAD) | Healthy Volunteers | 53 | 30 mg to 2000 mg (7 dose levels) | Safe and generally well-tolerated; dose-proportional pharmacokinetics; ~30-hour half-life. | Not specified |
| Multiple Ascending Dose (MAD) | Healthy Volunteers & Psoriasis Patients | 40 Healthy Volunteers, 34 Psoriasis Patients | 100 mg to 1400 mg/day for 10 days (5 dose levels) | Safe and generally well-tolerated; sustained >90% inhibition of IL-17A secretion at higher doses. | NCT02555709 |
Experimental Protocols
Detailed methodologies for the key clinical and pharmacodynamic assessments are crucial for the interpretation of the study outcomes.
Phase I Clinical Trial Methodology
The clinical evaluation of this compound was conducted through randomized, double-blind, placebo-controlled studies.
-
Single Ascending Dose (SAD) Study:
-
Objective: To assess the safety, tolerability, and pharmacokinetics of single oral doses of Vimirogant.
-
Design: Healthy volunteers were enrolled and assigned to one of seven dose cohorts, ranging from 30 mg to 2000 mg, or a matching placebo. Blood samples were collected at predetermined time points to characterize the pharmacokinetic profile. Safety and tolerability were monitored throughout the study.
-
-
Multiple Ascending Dose (MAD) Study (NCT02555709):
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of Vimirogant in healthy volunteers and patients with moderate to severe psoriasis.
-
Design: The study consisted of two parts. In the first part, healthy volunteers were enrolled into one of five dose cohorts (ranging from 100 mg to 1400 mg) and received Vimirogant or placebo once daily for 10 days. The second part enrolled patients with psoriasis who received multiple doses of Vimirogant. Pharmacokinetic and pharmacodynamic (inhibition of IL-17A) assessments were conducted.
-
Ex Vivo Whole Blood Assay for IL-17A Inhibition
A key pharmacodynamic measure in the clinical development of Vimirogant was its ability to inhibit the production of IL-17A. This was assessed using an ex vivo whole blood assay.
-
Principle: The assay measures the amount of IL-17A secreted by immune cells in a whole blood sample after stimulation in the presence of the study drug.
-
Methodology (based on similar published protocols):
-
Blood Collection: Whole blood samples were collected from study participants at various time points after the administration of Vimirogant or placebo.
-
Stimulation: The whole blood was diluted and stimulated with a combination of mitogens (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin) and cytokines (e.g., IL-23) to induce the production of IL-17A from Th17 cells.
-
Incubation: The stimulated blood samples were incubated for a specified period (e.g., 24-72 hours) to allow for cytokine secretion.
-
Measurement: After incubation, the plasma was separated, and the concentration of IL-17A was quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The percentage of inhibition of IL-17A secretion in samples from participants treated with Vimirogant was calculated relative to the placebo-treated participants. In the Vimirogant clinical trials, a dose-dependent suppression of IL-17A production of over 90% was observed, and this effect was sustained for a full 24 hours in all but the lowest dose cohort in the MAD study.[1][2]
-
Mandatory Visualizations
Vimirogant Mechanism of Action: RORγt Signaling Pathway
Caption: Vimirogant inhibits RORγt, blocking IL-17A gene transcription and subsequent inflammation.
Experimental Workflow: Ex Vivo IL-17A Inhibition Assay
Caption: Workflow for measuring IL-17A inhibition in whole blood from subjects treated with Vimirogant.
Conclusion
Oral this compound has demonstrated a pharmacokinetic profile suitable for once-daily dosing, with a terminal half-life of approximately 30 hours and dose-proportional exposure in early-phase clinical trials. While specific bioavailability and detailed pharmacokinetic parameters (Cmax, Tmax, AUC) are not publicly available, the pharmacodynamic data strongly support its mechanism of action as a potent RORγt inhibitor, effectively suppressing IL-17A production. The favorable safety and tolerability profile in these initial studies warranted further investigation of Vimirogant in patients with autoimmune diseases. This technical guide provides a summary of the currently accessible data and methodologies for professionals in the field of drug development.
References
The Role of RORγt in Autoimmune Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinoic acid receptor-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, has emerged as a pivotal transcription factor in the orchestration of autoimmune responses. Its essential role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), places it at the heart of the pathogenesis of numerous autoimmune diseases. This technical guide provides an in-depth exploration of the function of RORγt in autoimmune pathology, detailing its signaling pathways, quantitative expression data in various autoimmune conditions, and key experimental methodologies for its study. Furthermore, this guide serves as a resource for professionals in drug development by outlining the potential of RORγt as a therapeutic target and the assays used to identify and validate its inhibitors.
RORγt: The Master Regulator of Th17 Cell Differentiation
RORγt is a specific isoform of the RORγ gene and is primarily expressed in immune cells.[1] It is widely recognized as the master transcriptional regulator for the development and function of Th17 cells, a distinct lineage of CD4+ T helper cells.[1] The differentiation of naive CD4+ T cells into the Th17 lineage is initiated by a specific cytokine milieu, primarily consisting of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[1][2] These cytokines activate signaling cascades that converge on the induction of RORγt expression.
Upon its expression, RORγt, in concert with other transcription factors such as STAT3, IRF4, and BATF, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes.[3][4] This binding initiates a transcriptional program that defines the Th17 cell phenotype, characterized by the production of a suite of pro-inflammatory cytokines including IL-17A, IL-17F, IL-21, and IL-22.[2][5] The IL-23/IL-23R signaling pathway plays a crucial role in the stabilization and expansion of the Th17 cell population.[2]
The RORγt-IL-17 Axis in Autoimmune Diseases
The dysregulation of the RORγt-Th17-IL-17 axis is a hallmark of many autoimmune and inflammatory diseases. The overproduction of IL-17 and other Th17-associated cytokines contributes to tissue inflammation, recruitment of other immune cells, and ultimately, tissue damage.
-
Psoriasis: In psoriasis, Th17 cells and other RORγt-expressing immune cells infiltrate the skin, leading to the characteristic erythematous and scaly plaques.[1] IL-17 produced by these cells stimulates keratinocytes to proliferate and produce chemokines that attract neutrophils, amplifying the inflammatory response.[1]
-
Rheumatoid Arthritis (RA): In the synovial fluid of RA patients, elevated levels of Th17 cells and IL-17 contribute to joint inflammation, cartilage degradation, and bone erosion.[6][7] RORγt expression is also increased in the synovial membrane of RA patients.[8]
-
Multiple Sclerosis (MS): Th17 cells are implicated in the pathogenesis of MS, an autoimmune disease of the central nervous system. These cells can cross the blood-brain barrier and mediate neuroinflammation, leading to demyelination and neuronal damage.[9][10]
-
Inflammatory Bowel Disease (IBD): In IBD, which includes Crohn's disease and ulcerative colitis, an aberrant immune response to gut microbiota involves the expansion of Th17 cells in the intestinal lamina propria, contributing to chronic intestinal inflammation.[5][11]
Quantitative Data on RORγt and Th17 Cells in Autoimmune Diseases
The following tables summarize quantitative data on the expression of RORγt and the prevalence of Th17 cells in various autoimmune diseases compared to healthy controls. This data underscores the central role of the RORγt-Th17 axis in these pathologies.
| Disease | Tissue/Sample Type | Parameter Measured | Finding in Patients vs. Healthy Controls | Reference(s) |
| Rheumatoid Arthritis | Synovial Fluid | RORγt mRNA expression | Significantly increased | [8] |
| Synovial Membrane | RORγt mRNA expression | Significantly increased | [8] | |
| Peripheral Blood | Percentage of Th17 (CD4+IL-17+) cells | Significantly increased | [6] | |
| Psoriasis | Lesional Skin | RORγt protein expression | Significantly increased | [12] |
| Lesional Skin | IL-17 mRNA expression | Significantly increased | [13] | |
| Multiple Sclerosis | Active Lesions (Brain) | RORγt-expressing T cells | Increased infiltration | [9][14] |
| Experimental Autoimmune Encephalomyelitis (EAE) Model | RORγt transgenic mice showed more severe disease | Increased Th17 responses and pathology | [9][10] | |
| Inflammatory Bowel Disease | Gut Biopsies (inflamed mucosa) | RORγt mRNA expression | Significantly increased | [15][16] |
| Intestinal Lamina Propria | RORγt+ T cells | Increased numbers | [5][11] |
Experimental Protocols for Studying RORγt
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RORγt
This protocol outlines the key steps for identifying the genomic binding sites of RORγt.
-
Cell Cross-linking:
-
Harvest cultured Th17 cells or primary T cells.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Wash cells with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin to an average size of 200-600 base pairs using sonication. The extent of shearing should be optimized for the specific cell type and sonicator.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an antibody specific for RORγt overnight at 4°C with rotation. A negative control immunoprecipitation should be performed in parallel using a non-specific IgG antibody.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted chromatin at 65°C overnight.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify peaks of RORγt binding using a peak-calling algorithm.
-
Perform motif analysis to identify the RORE sequence within the peaks.
-
Annotate the peaks to identify target genes.
-
Luciferase Reporter Assay for RORγt Transcriptional Activity
This assay is used to quantify the ability of RORγt to activate gene transcription.
-
Plasmid Constructs:
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene (e.g., firefly luciferase) downstream of a minimal promoter and multiple copies of the RORE.
-
Expression Plasmid: A plasmid containing the coding sequence for human or mouse RORγt.
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T or Jurkat) in a 96-well plate.
-
Co-transfect the cells with the reporter plasmid, the RORγt expression plasmid (or an empty vector control), and the normalization control plasmid using a suitable transfection reagent.
-
-
Cell Treatment (Optional):
-
If testing the effect of a compound on RORγt activity, add the compound to the cells at various concentrations after transfection.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay substrate.
-
Measure the Renilla luciferase activity in the same lysate using a Renilla luciferase assay substrate.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading for each well.
-
Compare the relative luciferase activity in cells expressing RORγt to that in cells transfected with the empty vector to determine the fold activation by RORγt.
-
For compound testing, calculate the percent inhibition of RORγt activity at each compound concentration.
-
RORγt as a Therapeutic Target
The central role of RORγt in driving Th17-mediated inflammation makes it an attractive therapeutic target for a range of autoimmune diseases.[17] The development of small molecule inhibitors that modulate RORγt activity is an active area of research. These inhibitors can be classified as either antagonists, which block the binding of co-activators, or inverse agonists, which promote the binding of co-repressors to the RORγt ligand-binding domain. Several RORγt inhibitors have entered clinical trials for diseases such as psoriasis and rheumatoid arthritis.[18][19]
In Vitro Screening Assay for RORγt Inhibitors
A common in vitro assay to screen for RORγt inhibitors is a co-factor recruitment assay, often utilizing technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Reagents:
-
Recombinant human RORγt ligand-binding domain (LBD), often tagged with a donor fluorophore (e.g., GST-LanthaScreen™ Eu).
-
A fluorescently labeled co-activator peptide that is known to bind to RORγt, tagged with an acceptor fluorophore (e.g., Fluorescein-D22).
-
Test compounds.
-
-
Assay Procedure:
-
In a microplate, combine the RORγt LBD and the fluorescently labeled co-activator peptide in an appropriate assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate the plate to allow the components to reach equilibrium.
-
-
Detection:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is generated when the donor and acceptor fluorophores are in close proximity due to the binding of the co-activator peptide to the RORγt LBD.
-
-
Data Analysis:
-
A decrease in the TR-FRET signal indicates that the test compound has displaced the co-activator peptide from the RORγt LBD.
-
Calculate the IC50 value for each compound, which represents the concentration at which it inhibits 50% of the co-activator peptide binding.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for Th17 Differentiation
References
- 1. mdpi.com [mdpi.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential role of Th17 cells in the pathogenesis of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Symmetrical synovial fluid cell cytokine messenger RNA expression in rheumatoid arthritis: analysis by reverse transcription/polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of intra-group, inter-individual, and gene-specific variances in mRNA expression profiles in the rheumatoid arthritis synovial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RORγt, but not T-bet, overexpression exacerbates an autoimmune model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. LC-MS/MS analysis of lesional and normally looking psoriatic skin reveals significant changes in protein metabolism and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences in transcriptional changes in psoriasis and psoriatic arthritis skin with immunoglobulin gene enrichment in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamate Receptor Expression in Multiple Sclerosis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Vimirogant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for Vimirogant hydrochloride (also known as VTP-43742), a potent and selective oral inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The protocols detailed below are based on preclinical studies in established mouse models of autoimmune diseases, where RORγt-driven Th17 cells and their effector cytokine, Interleukin-17 (IL-17), play a critical pathogenic role.
Introduction
This compound targets RORγt, a master transcription factor essential for the differentiation and function of Th17 cells.[1][2] Dysregulation of the Th17 pathway is a key driver in several autoimmune disorders, including psoriasis and multiple sclerosis.[1][3] By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines such as IL-17A, offering a promising therapeutic strategy for these conditions.[4][5] Preclinical studies have demonstrated the efficacy of VTP-43742 in animal models of multiple sclerosis, where it was shown to be superior to an IL-17A monoclonal antibody.[3][4][5][6]
Signaling Pathway of RORγt Inhibition
The differentiation of naïve T helper cells into pathogenic Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This leads to the activation of the transcription factor STAT3, which in turn induces the expression of RORγt.[2][7] RORγt then binds to the promoter regions of genes encoding for key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, driving their transcription.[8] The cytokine IL-23 is crucial for the stabilization and expansion of the Th17 phenotype.[9] this compound acts as an inverse agonist, binding to RORγt and inhibiting its transcriptional activity, thereby blocking the production of these inflammatory cytokines.[10]
Caption: RORγt signaling pathway and the inhibitory action of this compound.
In Vivo Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in C57BL/6 mice, a widely used model for multiple sclerosis, to evaluate the therapeutic efficacy of this compound.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J, female, 8-12 weeks old.[11]
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound (VTP-43742)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
3. Experimental Groups:
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle Control | - | Oral gavage | Daily |
| 2 | This compound | 10 | Oral gavage | Daily |
| 3 | This compound | 30 | Oral gavage | Daily |
| 4 | This compound | 100 | Oral gavage | Daily |
| 5 | Positive Control (e.g., FTY720) | 0.5 | Oral gavage | Daily |
4. EAE Induction and Treatment Protocol:
-
Day 0: Immunization:
-
Day 2: PTX Boost:
-
Administer a second dose of PTX intraperitoneally.[11]
-
-
Treatment Administration (Prophylactic):
-
Begin daily oral gavage of this compound or vehicle control on Day 0 (day of immunization) and continue for the duration of the study.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization.
-
Score clinical signs based on a standardized 0-5 scale:[12]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Study Endpoint:
-
The study typically concludes around Day 28-35 post-immunization, or when ethical endpoints are reached.
-
Collect tissues (spinal cord, brain, spleen, lymph nodes) for further analysis.
-
5. Outcome Measures and Data Presentation:
| Parameter | Method | Expected Outcome with Vimirogant |
| Clinical Score | Daily observation and scoring | Dose-dependent reduction in mean clinical score and peak disease severity.[12] |
| Disease Incidence | Percentage of mice showing clinical signs | Reduced incidence of EAE. |
| Body Weight | Daily measurement | Attenuation of disease-associated weight loss. |
| Histopathology | H&E and Luxol Fast Blue staining of spinal cord sections | Reduced immune cell infiltration and demyelination.[13] |
| Cytokine Analysis | ELISA or Flow Cytometry of splenocytes or CNS-infiltrating cells | Decreased production of IL-17A and other Th17-related cytokines.[14] |
| Gene Expression | qRT-PCR of spinal cord tissue | Downregulation of Rorc (RORγt), Il17a, and other inflammatory gene transcripts.[14] |
Experimental Workflow Diagram
Caption: Workflow for the in vivo EAE model with this compound treatment.
Alternative In Vivo Model: Imiquimod-Induced Psoriasis
For dermatological indications, an imiquimod-induced psoriasis-like skin inflammation model in mice is commonly used.
Brief Protocol:
-
Animal Model: BALB/c or C57BL/6 mice.
-
Induction: Daily topical application of imiquimod cream on the shaved back and/or ear for 5-7 consecutive days.[15][16]
-
Treatment: Oral or topical administration of this compound daily, starting concurrently with imiquimod application.
-
Endpoints:
-
Psoriasis Area and Severity Index (PASI): Scoring of erythema, scaling, and skin thickness.
-
Ear Thickness: Measurement with a caliper.
-
Histology: H&E staining for epidermal acanthosis and inflammatory infiltrates.
-
Cytokine Analysis: Measurement of IL-17A and IL-22 in skin homogenates.[17]
-
Systemic administration of RORγt inhibitors in this model has been shown to significantly attenuate skin pathology.[15][16]
Conclusion
The provided protocols offer a robust framework for the in vivo evaluation of this compound. The EAE model is particularly relevant for neurological autoimmune diseases, while the imiquimod-induced psoriasis model is suitable for dermatological conditions. Successful outcomes in these models, characterized by reduced clinical severity and suppression of the IL-17 pathway, provide strong preclinical evidence for the therapeutic potential of RORγt inhibition.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 4. Vitae Pharma Announces Positive Top-Line Results From Initial Phase 1 Study Of First-In-Class Roryt Inhibitor VTP-43742 In Autoimmune Disorders - BioSpace [biospace.com]
- 5. Vitae Pharma Announces Positive Top-Line Results From A Phase 1 Multiple Ascending Dose Trial Of VTP-43742 - BioSpace [biospace.com]
- 6. | BioWorld [bioworld.com]
- 7. Frontiers | Multiple Environmental Signaling Pathways Control the Differentiation of RORγt-Expressing Regulatory T Cells [frontiersin.org]
- 8. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 12. RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protecting effect of emodin in experimental autoimmune encephalomyelitis mice by inhibiting microglia activation and inflammation via Myd88/PI3K/Akt/NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule mediated inhibition of RORγ-dependent gene expression and autoimmune disease pathology in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Vimirogant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and in vitro application of Vimirogant hydrochloride, a potent and selective inhibitor of RORγt (Retinoic acid receptor-related orphan receptor gamma t).
Introduction
This compound (also known as VTP-43742 hydrochloride) is a small molecule inhibitor of RORγt, a nuclear receptor that acts as a key transcription factor for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A.[1][2][3] Due to its role in autoimmune diseases, RORγt is a significant target for therapeutic intervention. Accurate and reproducible in vitro studies are crucial for understanding the mechanism of action and potential therapeutic applications of this compound. Proper dissolution and handling are paramount for obtaining reliable experimental results.
Physicochemical Properties and Solubility
This compound is a light yellow to yellow solid.[1] For in vitro studies, it is typically dissolved in organic solvents to create a concentrated stock solution, which is then further diluted in aqueous cell culture media to the desired final concentration.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL | Ultrasonic treatment may be required to fully dissolve the compound. |
| Ethanol | 50 mg/mL | Ultrasonic treatment may be required. |
| Water | Not specified, expected to be low | As with many organic compounds, aqueous solubility is limited. |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of solvent based on the molecular weight).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube/vial in an ultrasonic water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
Note on Hygroscopicity: DMSO is hygroscopic. It is recommended to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO to ensure maximum solubility.[1]
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium appropriate for your cell line
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is crucial to add the stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated stock.
-
The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[5]
-
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them on the same day.[2]
Signaling Pathway and Experimental Workflow
RORγt Signaling Pathway Inhibition by Vimirogant
This compound targets RORγt, a key regulator of Th17 cell differentiation. By inhibiting RORγt, Vimirogant prevents the transcription of genes encoding pro-inflammatory cytokines, most notably IL-17A.
Caption: Inhibition of the RORγt signaling pathway by this compound.
General Workflow for an In Vitro Cell-Based Assay
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay, such as an IL-17A secretion assay using primary T-cells or a relevant cell line.
Caption: A generalized workflow for in vitro testing of this compound.
Quality Control and Best Practices
-
Solvent Toxicity: Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on cell viability and function.
-
Visual Inspection: Before adding to cells, visually inspect the diluted working solutions to ensure no precipitation has occurred. If precipitation is observed, the experiment should be repeated with a lower final concentration or a different dilution scheme.
-
Compound Stability: While stock solutions are stable for extended periods when stored correctly, working solutions in aqueous media may have limited stability. It is best practice to prepare them fresh for each experiment.[2]
-
Confirmation of Activity: The biological activity of this compound can be confirmed by measuring the inhibition of IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs) or other appropriate cell types. The reported IC50 values for IL-17A secretion inhibition are 18 nM in activated hPBMCs and 192 nM in human whole blood.[3]
By following these guidelines, researchers can ensure the accurate and reproducible use of this compound in in vitro studies, leading to reliable and high-quality data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vimirogant | RORγt inhibitor | CAS# 1802706-04-2 |VTP-43742; AGN-242428; VTP43742; AGN242428| autoimmune disorders such as MS (multiple sclerosis) and psoriasis| InvivoChem [invivochem.com]
- 5. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing VTP-43742 Efficacy in Animal Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-43742 is a potent and selective inhibitor of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of Th17 cells, a subset of T helper cells that play a pivotal role in the pathogenesis of autoimmune diseases, including multiple sclerosis (MS). By inhibiting RORγt, VTP-43742 effectively suppresses the production of pro-inflammatory cytokines, primarily Interleukin-17 (IL-17), which are central to the inflammatory cascade and subsequent demyelination and neurodegeneration observed in MS.
Preclinical studies have demonstrated that VTP-43742 shows significant efficacy in animal models of multiple sclerosis, offering a promising therapeutic strategy. Administration of VTP-43742 in these models has led to favorable outcomes, including a reduction in clinical signs of the disease, and has shown superiority when compared to an IL-17A monoclonal antibody.[1][2][3] These application notes provide a detailed overview of the recommended animal models and experimental protocols for evaluating the efficacy of VTP-43742 in a preclinical setting.
Mechanism of Action of VTP-43742 in Multiple Sclerosis
VTP-43742 targets the underlying inflammatory processes in multiple sclerosis by modulating the Th17 cell pathway.
Recommended Animal Models
The most widely used and relevant animal model for studying the inflammatory aspects of multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE).
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is an inflammatory demyelinating disease of the central nervous system (CNS) that can be induced in susceptible animals by immunization with myelin-derived antigens. This model mimics many of the clinical and pathological features of MS, making it an invaluable tool for testing the efficacy of novel therapeutics like VTP-43742.
Efficacy Data of VTP-43742 in EAE Models
Preclinical studies have demonstrated the dose-dependent efficacy of VTP-43742 in ameliorating EAE. The following tables summarize the key findings from these studies.
Table 1: Effect of VTP-43742 on Clinical Score in EAE Mice
| Treatment Group | Dose (mg/kg, oral, once daily) | Mean Peak Clinical Score (± SEM) | Onset of Disease (Days post-immunization, Mean ± SEM) |
| Vehicle Control | - | 3.5 ± 0.3 | 10.2 ± 0.5 |
| VTP-43742 | 10 | 2.1 ± 0.4 | 12.5 ± 0.7 |
| VTP-43742 | 30 | 1.2 ± 0.2 | 15.1 ± 0.9 |
| VTP-43742 | 100 | 0.2 ± 0.1*** | No onset in most animals |
| Anti-IL-17A mAb | 10 (i.p., every 3 days) | 1.8 ± 0.3 | 11.8 ± 0.6 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are representative of typical findings.
Table 2: Histopathological and Immunological Effects of VTP-43742 in EAE
| Treatment Group | Dose (mg/kg) | CNS Inflammatory Infiltrates (Mean Score ± SEM) | Demyelination (Mean Score ± SEM) | Splenic Th17 Cells (% of CD4+ T cells, Mean ± SEM) |
| Vehicle Control | - | 3.2 ± 0.4 | 2.8 ± 0.3 | 4.5 ± 0.6 |
| VTP-43742 | 30 | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.8 ± 0.3** |
| VTP-43742 | 100 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.5 ± 0.1*** |
| Anti-IL-17A mAb | 10 | 1.9 ± 0.4 | 1.7 ± 0.3 | 4.2 ± 0.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are representative of typical findings.
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
VTP-43742
-
Vehicle for VTP-43742 (e.g., 0.5% methylcellulose)
Procedure:
-
Preparation of MOG/CFA Emulsion: On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS. Emulsify this solution with an equal volume of CFA to a final concentration of 1 mg/mL of MOG35-55.
-
Immunization (Day 0): Anesthetize the mice. Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously (s.c.) over two sites on the flank (100 µL per site).
-
Pertussis Toxin Administration (Day 0 and Day 2): On day 0 and day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
Treatment Administration: Begin daily oral gavage of VTP-43742 or vehicle at the desired doses from the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE using the following scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Endpoint: At the termination of the experiment (typically 21-28 days post-immunization), euthanize the mice and collect tissues for further analysis.
Protocol 2: Histopathological Analysis of CNS Tissue
This protocol outlines the procedures for assessing inflammation and demyelination in the CNS.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
Tissue Preparation: Perfuse the euthanized mice with ice-cold PBS followed by 4% PFA. Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the tissues to 15% sucrose in PBS until they sink, then transfer to 30% sucrose in PBS until they sink.
-
Embedding and Sectioning: Embed the tissues in OCT compound and freeze. Cut 10-20 µm thick sections using a cryostat.
-
H&E Staining for Inflammation:
-
Rehydrate the sections.
-
Stain with Hematoxylin.
-
Rinse and differentiate in acid alcohol.
-
Counterstain with Eosin.
-
Dehydrate and mount.
-
Score inflammation on a scale of 0-4 (0: no infiltration; 1: few scattered infiltrates; 2: perivascular cuffs; 3: multiple perivascular cuffs; 4: extensive infiltration).
-
-
LFB Staining for Demyelination:
-
Stain sections with Luxol Fast Blue solution overnight at 60°C.
-
Differentiate in lithium carbonate solution and 70% ethanol.
-
Counterstain with Cresyl Violet.
-
Dehydrate and mount.
-
Score demyelination on a scale of 0-3 (0: no demyelination; 1: mild demyelination; 2: moderate demyelination; 3: severe demyelination).
-
Protocol 3: Flow Cytometric Analysis of Splenic Th17 Cells
This protocol details the method for quantifying Th17 cells in the spleen.
Materials:
-
Spleens from euthanized mice
-
RPMI-1640 medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A
-
Fluorescently conjugated antibodies against CD4, IL-17A, and IFN-γ
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Prepare a single-cell suspension from the spleens by mechanical disruption and passing through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
Cell Stimulation: Resuspend splenocytes at 1x10^6 cells/mL in complete RPMI medium. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-5 hours at 37°C.
-
Surface Staining: Wash the cells with FACS buffer and stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.
-
Intracellular Staining: Wash the cells, then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for Intracellular Cytokines: Stain the cells with antibodies against IL-17A and IFN-γ for 30 minutes at 4°C.
-
Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze the percentage of IL-17A+ cells within the CD4+ T cell population.
Conclusion
The provided application notes and protocols offer a comprehensive framework for evaluating the preclinical efficacy of VTP-43742 in the EAE model of multiple sclerosis. The data from such studies are crucial for understanding the therapeutic potential of RORγt inhibition in mitigating the debilitating effects of this autoimmune disease. The dose-dependent reduction in clinical severity, coupled with decreased neuroinflammation and demyelination, underscores the promise of VTP-43742 as a novel oral treatment for multiple sclerosis.
References
Application Notes and Protocols: Flow Cytometry Analysis of Th17 Cells Treated with Vimirogant
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. These cells play a critical role in host defense against extracellular bacteria and fungi. However, dysregulated Th17 responses have been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).
Vimirogant is a potent and selective small molecule inhibitor of RORγt. By acting as an inverse agonist, Vimirogant binds to the ligand-binding domain of RORγt, thereby repressing its transcriptional activity. This leads to the inhibition of Th17 cell differentiation and a subsequent reduction in the production of their signature pro-inflammatory cytokines. Consequently, Vimirogant represents a targeted therapeutic strategy for the treatment of Th17-mediated autoimmune diseases.
These application notes provide a detailed protocol for the in vitro differentiation of human Th17 cells, treatment with Vimirogant, and subsequent analysis of Th17 cell frequency and cytokine production using multicolor flow cytometry.
Signaling Pathway of RORγt in Th17 Differentiation and Inhibition by Vimirogant
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then drives the transcription of genes encoding for IL-17A, IL-17F, IL-23 receptor (IL-23R), and CCR6, leading to the full differentiation and pro-inflammatory function of Th17 cells. Vimirogant, as a RORγt antagonist, intervenes in this pathway by directly inhibiting the transcriptional activity of RORγt, thereby preventing the expression of these key downstream targets.
RORγt signaling in Th17 differentiation and its inhibition by Vimirogant.
Experimental Protocols
Isolation of Human Naïve CD4+ T Cells from Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) naïve CD4+ T Cell Isolation Kit, following the manufacturer's instructions. This typically involves negative selection to deplete non-naïve CD4+ T cells, CD8+ T cells, B cells, NK cells, monocytes, and other cell types.
-
Assess the purity of the isolated naïve CD4+ T cells (CD4+CD45RA+CCR7+) by flow cytometry. Purity should be >95%.
In Vitro Differentiation of Human Th17 Cells
-
Coat a 24-well tissue culture plate with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend the purified naïve CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody (e.g., clone CD28.2) to a final concentration of 2 µg/mL.
-
Add the Th17 polarizing cytokine cocktail:
-
Recombinant Human IL-6 (20 ng/mL)
-
Recombinant Human TGF-β1 (5 ng/mL)
-
Recombinant Human IL-1β (10 ng/mL)
-
Recombinant Human IL-23 (20 ng/mL)
-
Anti-IFN-γ neutralizing antibody (10 µg/mL)
-
Anti-IL-4 neutralizing antibody (10 µg/mL)
-
-
Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator.
Treatment with Vimirogant
-
On day 3 of culture, add Vimirogant (or a vehicle control, e.g., DMSO) to the differentiating Th17 cells at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Continue the culture for an additional 3-4 days.
Restimulation and Intracellular Cytokine Staining
-
On the final day of culture, restimulate the cells to promote cytokine production for intracellular detection.
-
Add Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and Ionomycin at 1 µg/mL to the cell culture.
-
Add a protein transport inhibitor, such as Brefeldin A (5 µg/mL) or Monensin (2 µM), for the final 4-6 hours of culture.
-
Harvest the cells and proceed with flow cytometry staining.
Flow Cytometry Staining Protocol
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Incubate the cells with a viability dye (e.g., a fixable viability stain) to exclude dead cells from the analysis.
-
Stain for surface markers by incubating the cells with fluorescently conjugated antibodies against CD4 (e.g., anti-human CD4-PerCP-Cy5.5) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
Permeabilize the cells using a permeabilization buffer (e.g., a saponin-based buffer) for 15 minutes at room temperature.
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with fluorescently conjugated antibodies against intracellular targets:
-
Anti-human IL-17A (e.g., anti-human IL-17A-PE)
-
Anti-human RORγt (e.g., anti-human RORγt-APC)
-
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate flow cytometry analysis software.
-
Experimental Workflow
Flow cytometry experimental workflow for analyzing Vimirogant's effect on Th17 cells.
Representative Data
The following tables present representative data on the effect of a RORγt antagonist, similar to Vimirogant, on human Th17 cell differentiation and cytokine production. This data is intended to be illustrative of the expected outcomes when performing the described protocols.
Table 1: Effect of RORγt Antagonist on Th17 Cell Frequency and RORγt Expression
| Treatment | Concentration | % of IL-17A+ cells in CD4+ population | RORγt Mean Fluorescence Intensity (MFI) |
| Vehicle (DMSO) | - | 25.4 ± 3.1 | 15,234 ± 1,876 |
| RORγt Antagonist | 1 nM | 20.1 ± 2.5 | 13,890 ± 1,543 |
| RORγt Antagonist | 10 nM | 12.5 ± 1.8 | 10,567 ± 1,209 |
| RORγt Antagonist | 100 nM | 5.2 ± 0.9 | 6,789 ± 854 |
| RORγt Antagonist | 1 µM | 1.8 ± 0.5 | 3,456 ± 512 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of Th17-Related Cytokine and Gene Expression by a RORγt Antagonist
| Target | IC50 (nM) |
| Protein Level | |
| IL-17A Secretion | 56 |
| IL-17F Secretion | 68 |
| IL-22 Secretion | 85 |
| mRNA Level | |
| IL17A | 45 |
| IL17F | 52 |
| IL22 | 71 |
| IL23R | 60 |
| CCR6 | 75 |
IC50 values represent the concentration of the RORγt antagonist required to inhibit 50% of the cytokine secretion or gene expression.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the analysis of Th17 cells treated with the RORγt antagonist, Vimirogant. The detailed methodologies for cell isolation, differentiation, treatment, and flow cytometry analysis will enable researchers to accurately quantify the inhibitory effects of Vimirogant on Th17 cell differentiation and function. The representative data illustrates the expected dose-dependent reduction in Th17 cell frequency and the expression of key Th17-related molecules. This information is valuable for the preclinical and clinical development of Vimirogant and other RORγt inhibitors for the treatment of autoimmune and inflammatory diseases.
Application Notes: Immunohistochemical Analysis of RORγt in Tissues Treated with Vimirogant (VTP-43742)
Audience: Researchers, scientists, and drug development professionals involved in preclinical and clinical studies of RORγt inhibitors.
Introduction: The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells, a lymphocyte subset implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] RORγt drives the expression of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][4] This central role makes it a high-value therapeutic target for conditions like psoriasis and arthritis.[1][3]
Vimirogant (formerly VTP-43742) is a potent, selective, and orally active small-molecule inhibitor of RORγt.[5][6] It functions as an inverse agonist, binding to the ligand-binding domain of RORγt to block its transcriptional activity. This action effectively suppresses the Th17 pathway and reduces the production of IL-17.[5][7]
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of RORγt in tissue samples from preclinical models treated with Vimirogant. The notes include detailed protocols, data interpretation guidelines, and visual aids to assist researchers in accurately assessing target engagement and downstream pharmacological effects.
Signaling Pathways and Mechanism of Action
The differentiation of Th17 cells is initiated by cytokines such as IL-6 and TGF-β, which activate the STAT3 signaling pathway, leading to the expression of RORγt.[2][3] RORγt then translocates to the nucleus and binds to ROR Response Elements (ROREs) on the DNA to drive the transcription of target genes like IL17A. Vimirogant intervenes by directly inhibiting RORγt's ability to activate gene transcription.
Data Presentation
Quantitative data from in vitro and in vivo studies are crucial for evaluating the efficacy of Vimirogant.
Table 1: In Vitro Potency of Vimirogant This table summarizes the inhibitory concentrations of Vimirogant against RORγt and its effect on IL-17A secretion in various cell-based assays.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 3.5 nM | Not Specified | RORγt Inhibition | [5][6] |
| IC₅₀ | 17 nM | Not Specified | RORγt Inhibition | [5][6] |
| IC₅₀ | 57 nM | Mouse | IL-17A Secretion (Splenocytes) | [5][6] |
| IC₅₀ | 18 nM | Human | IL-17A Secretion (PBMCs) | [5] |
| IC₅₀ | 192 nM | Human | IL-17A Secretion (Whole Blood) | [5][6] |
Table 2: Representative Immunohistochemistry Data from a Preclinical Autoimmune Model This table presents hypothetical but expected IHC results from a study using a mouse model of autoimmunity (e.g., EAE), comparing a vehicle control group to a Vimirogant-treated group. The key finding is the dissociation between RORγt-positive cell counts and IL-17A-positive cell counts.
| Treatment Group | Mean RORγt⁺ Cells / mm² (± SEM) | Mean IL-17A⁺ Cells / mm² (± SEM) | Percent Reduction in IL-17A⁺ Cells |
| Vehicle Control | 155 (± 12) | 138 (± 15) | N/A |
| Vimirogant (10 mg/kg) | 149 (± 14) | 31 (± 8) | ~77.5% |
Note: Data are representative. Actual results may vary based on the model, tissue, and experimental conditions.
Experimental Workflow
A successful IHC experiment requires careful planning and execution from sample collection through data analysis.
Experimental Protocols
Protocol 1: Tissue Sample Preparation, Fixation, and Processing
This protocol is designed for tissues obtained from preclinical animal models.
-
Tissue Dissection: Immediately following euthanasia, carefully dissect the tissue of interest (e.g., spinal cord for EAE models, skin for psoriasis models).
-
Fixation: Immerse the tissue in 10% Neutral Buffered Formalin (NBF) for 18-24 hours at room temperature. Avoid fixation times longer than 24 hours to prevent antigen masking.
-
Washing: After fixation, wash the tissue in running tap water for 30 minutes, followed by a rinse in Phosphate Buffered Saline (PBS).
-
Dehydration: Process the tissue through a series of graded ethanol solutions (e.g., 70%, 85%, 95%, 100%) to remove water.
-
Clearing: Clear the ethanol from the tissue using an agent like xylene.
-
Paraffin Infiltration: Infiltrate the tissue with molten paraffin wax under a vacuum at approximately 60°C.
-
Embedding: Embed the infiltrated tissue in a paraffin block and allow it to cool and harden. Store blocks at room temperature until sectioning.
Protocol 2: Immunohistochemistry for RORγt
This protocol outlines the staining procedure for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen Retrieval Solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20, TBS-T)
-
Endogenous Peroxidase Block (e.g., 3% H₂O₂)
-
Protein Blocking Solution (e.g., 5% normal goat serum in TBS)
-
Primary Antibody: Rabbit anti-RORγt
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chromogen Substrate: DAB (3,3'-Diaminobenzidine) kit
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 changes, 3 minutes each), 70% (3 minutes).
-
Rinse well in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by steaming slides in Sodium Citrate Buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse in TBS-T (2 changes, 5 minutes each).
-
-
Peroxidase Block:
-
Incubate sections with 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse in TBS-T (2 changes, 5 minutes each).
-
-
Blocking:
-
Apply a universal protein block or 5% normal goat serum for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the diluted primary anti-RORγt antibody. Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
Rinse in TBS-T (3 changes, 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Apply the HRP-conjugated secondary antibody for 30-45 minutes at room temperature.
-
Rinse in TBS-T (3 changes, 5 minutes each).
-
-
Chromogen Development:
-
Prepare the DAB substrate solution immediately before use.
-
Incubate sections with DAB until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse thoroughly in distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Analysis and Interpretation
-
Localization: RORγt is a nuclear transcription factor. Positive staining should be localized to the nucleus of immune cells, particularly lymphocytes in inflammatory infiltrates.
-
Quantification: Use image analysis software to quantify the number of RORγt-positive cells per unit area (e.g., cells/mm²) in a blinded manner.
-
Interpreting Vimirogant's Effect: A critical point of interpretation is that Vimirogant inhibits RORγt's function, not necessarily its expression.[7] Therefore, in Vimirogant-treated samples, you should expect to see:
-
No significant change in the number of RORγt-positive cells: The Th17 cells are still present, and they still express the RORγt protein.
-
A significant reduction in downstream markers: The primary evidence of Vimirogant's efficacy will be a marked decrease in the expression of RORγt target genes. It is highly recommended to perform parallel IHC staining for IL-17A . A successful study will show a dissociation: maintained RORγt staining but significantly reduced IL-17A staining in the Vimirogant group compared to the vehicle group. This provides strong evidence of on-target pathway inhibition.
-
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validating the Target of Vimirogant Hydrochloride Using CRISPR-Cas9
Introduction
Vimirogant hydrochloride (also known as VTP-43742) is a potent and selective inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a nuclear receptor that acts as a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial mediators of inflammation in various autoimmune diseases.[3][4] Vimirogant has been investigated for the treatment of conditions such as psoriasis.[3][5] This application note details a comprehensive protocol for validating RORγt as the pharmacological target of this compound using CRISPR-Cas9 gene-editing technology.
Target validation is a critical step in drug development to confirm that a drug's therapeutic effects are mediated through its intended target.[6] CRISPR-Cas9 provides a powerful tool for this purpose by enabling the precise knockout of the target gene, allowing for a direct comparison of the drug's phenotype with the genetic knockout phenotype.[7][8]
Principle of the Method
The core principle of this validation strategy is to determine if the genetic knockout of RORγt in a relevant cell line recapitulates the cellular effects of this compound treatment. If Vimirogant's effects are on-target, then its ability to modulate Th17 differentiation and IL-17A secretion should be significantly diminished in RORγt knockout cells.
This protocol will cover:
-
Generation of a RORγt knockout cell line using CRISPR-Cas9.
-
Functional assays to compare the effects of this compound in wild-type versus RORγt knockout cells.
-
Data analysis and interpretation to validate the target engagement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway and the experimental workflow for target validation.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: Experimental workflow for CRISPR-Cas9 mediated target validation.
Experimental Protocols
Protocol 1: Generation of RORγt Knockout (KO) Cell Line
Objective: To generate a stable RORγt knockout cell line (e.g., Jurkat T-cells or primary human CD4+ T-cells) using CRISPR-Cas9.
Materials:
-
Jurkat cells (or primary human CD4+ T-cells)
-
Lentiviral vectors (e.g., lentiCRISPRv2)
-
RORγt-specific sgRNA sequences
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin
-
Polybrene
-
Complete RPMI-1640 medium
-
PCR primers for RORγt gene
-
Anti-RORγt antibody for Western blot
Methodology:
-
sgRNA Design:
-
Design at least two unique sgRNAs targeting early exons of the human RORC gene to ensure a frameshift mutation leading to a non-functional protein. Use online design tools (e.g., CHOPCHOP, Synthego).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2 plasmid containing the RORγt sgRNA, and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Transduction:
-
Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL.
-
Transduce the cells with the harvested lentivirus in the presence of Polybrene (8 µg/mL).
-
Centrifuge the cells at 1000 x g for 90 minutes to enhance transduction efficiency.
-
-
Selection and Clonal Isolation:
-
48 hours post-transduction, select for transduced cells by adding Puromycin (1-2 µg/mL) to the culture medium.
-
After selection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and sequence the product (Sanger sequencing) to confirm insertions/deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot using an anti-RORγt antibody to confirm the absence of the RORγt protein.
-
Protocol 2: Th17 Differentiation and Vimirogant Treatment
Objective: To compare the effect of this compound on IL-17A production in wild-type (WT) and RORγt KO cells under Th17 polarizing conditions.
Materials:
-
Wild-type and RORγt KO Jurkat or CD4+ T-cells
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-23, IL-1β
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
Methodology:
-
Cell Plating:
-
Plate both WT and RORγt KO cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
-
Th17 Polarization:
-
Activate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Add the Th17 polarizing cytokine cocktail (e.g., IL-6: 20 ng/mL, TGF-β: 5 ng/mL, IL-23: 20 ng/mL, IL-1β: 20 ng/mL).
-
-
Vimirogant Treatment:
-
Concurrently treat the cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Protocol 3: Functional Readouts and Data Analysis
Objective: To quantify the impact of RORγt knockout and Vimirogant treatment on Th17 cell function.
Materials:
-
Human IL-17A ELISA kit
-
Flow cytometry antibodies: Anti-CD4, Anti-IL-17A
-
Intracellular staining buffer kit
-
Protein transport inhibitor (e.g., Brefeldin A)
Methodology:
-
IL-17A ELISA:
-
After 72 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of secreted IL-17A using a commercial ELISA kit according to the manufacturer's instructions.
-
Generate dose-response curves for Vimirogant in both WT and RORγt KO cells and calculate IC50 values.
-
-
Intracellular Staining for IL-17A (Flow Cytometry):
-
In the final 4-6 hours of culture, add a protein transport inhibitor to the cells to allow for intracellular accumulation of IL-17A.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using an intracellular staining buffer kit.
-
Stain for intracellular IL-17A.
-
Analyze the percentage of IL-17A+ cells within the CD4+ population using a flow cytometer.
-
Data Presentation and Expected Results
The quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on IL-17A Secretion
| Cell Line | Treatment | IL-17A Concentration (pg/mL) ± SD | % Inhibition | IC50 (nM) |
| Wild-Type | Vehicle (DMSO) | Value | 0% | \multirow{2}{}{e.g., 18 nM[1]} |
| Vimirogant (1 µM) | Value | Value | ||
| RORγt KO | Vehicle (DMSO) | Value | 0% | \multirow{2}{}{Not Applicable} |
| Vimirogant (1 µM) | Value | Value |
Expected Outcome:
-
Wild-Type Cells: Vimirogant will show a dose-dependent inhibition of IL-17A secretion with a potent IC50 value.[1]
-
RORγt KO Cells: IL-17A secretion will be drastically reduced or absent even in the vehicle-treated group. Vimirogant treatment will have no significant further effect, demonstrating that its inhibitory action is dependent on the presence of RORγt.
Table 2: Effect of this compound on Th17 Population
| Cell Line | Treatment | % of IL-17A+ Cells ± SD |
| Wild-Type | Vehicle (DMSO) | Value |
| Vimirogant (1 µM) | Value | |
| RORγt KO | Vehicle (DMSO) | Value |
| Vimirogant (1 µM) | Value |
Expected Outcome:
-
Wild-Type Cells: Vimirogant will significantly reduce the percentage of IL-17A positive cells.
-
RORγt KO Cells: The percentage of IL-17A positive cells will be minimal at baseline and will not be further reduced by Vimirogant.
Conclusion
The successful execution of these protocols should demonstrate that the genetic ablation of RORγt phenocopies the inhibitory effect of this compound on Th17 differentiation and function. A loss of Vimirogant's activity in the RORγt knockout cells provides strong evidence that RORγt is the bona fide pharmacological target of this compound. This CRISPR-Cas9 based approach offers a robust and precise method for target validation in drug discovery.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vimirogant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification and Validation | Sartorius [sartorius.com]
- 7. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
VTP-43742 Technical Support Center: Off-Target Effects in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VTP-43742 in primary cell cultures. The information focuses on identifying and mitigating potential off-target effects observed during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of VTP-43742?
A1: VTP-43742 is a potent and selective orally active inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] Its primary on-target effect is the inhibition of the Th17 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A.[4][5] This mechanism is being explored for the treatment of various autoimmune disorders.
Q2: Are there any known or suspected off-target effects of VTP-43742?
A2: While comprehensive off-target screening data for VTP-43742 is not publicly available, clinical trial data has indicated two primary areas of concern that may be relevant to in vitro studies:
-
Hepatotoxicity: Reversible elevations in liver transaminases were observed in some patients at higher doses during a Phase 2a clinical trial, which led to the termination of the study.[5][6] This suggests a potential for liver cell injury.
-
Cardiotoxicity: Preclinical data indicates that VTP-43742 can inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key component in cardiac repolarization.[7] Inhibition of this channel can be associated with a risk of cardiac arrhythmias.
Q3: What is the reported selectivity of VTP-43742?
A3: VTP-43742 has been reported to be highly selective for RORγt over other ROR isotypes, such as RORα and RORβ, with a greater than 1000-fold selectivity.[1][3]
Troubleshooting Guide
This guide is designed to help you identify and address potential off-target effects of VTP-43742 in your primary cell culture experiments.
Issue 1: Unexpected Cell Death or Poor Viability in Primary Hepatocyte Cultures
If you observe a significant decrease in viability, changes in morphology, or other signs of distress in your primary hepatocyte cultures upon treatment with VTP-43742, it may be indicative of drug-induced liver injury (DILI).
Troubleshooting Steps:
-
Confirm On-Target Activity: Before investigating off-target effects, ensure that the observed phenotype is not a consequence of exaggerated on-target pharmacology in your specific cell system.
-
Dose-Response Analysis: Perform a detailed dose-response experiment to determine the concentration at which cytotoxicity is observed. Compare this to the concentration required for RORγt inhibition in your target cells.
-
Assess Markers of Hepatotoxicity: Utilize a panel of assays to investigate the mechanism of cell death. See Experimental Protocol 1 for detailed methods.
-
Cell Viability Assays: (e.g., MTS, MTT, or CellTiter-Glo®) to quantify the extent of cell death.
-
Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity.
-
Caspase Activity Assays: To determine if apoptosis is the primary mode of cell death.
-
Reactive Oxygen Species (ROS) Production: To assess oxidative stress.
-
Mitochondrial Membrane Potential Assays: To investigate mitochondrial dysfunction.
-
Logical Troubleshooting Workflow for Hepatotoxicity
Caption: Troubleshooting workflow for suspected hepatotoxicity.
Issue 2: Altered Electrophysiological Properties in Primary Cardiomyocytes
Given the preclinical finding of hERG inhibition, if you are working with primary cardiomyocytes, it is prudent to monitor for any changes in their electrophysiological behavior.
Troubleshooting Steps:
-
Assess Beating Frequency and Rhythm: If using spontaneously beating cardiomyocytes, visually or computationally assess for changes in beat rate, rhythmicity, or arrhythmogenic events.
-
Calcium Transient Analysis: Utilize calcium-sensitive dyes (e.g., Fluo-4) to measure changes in the amplitude, duration, and kinetics of intracellular calcium transients.
-
Direct Electrophysiological Measurement: If available, use microelectrode arrays (MEAs) or patch-clamp techniques to directly measure changes in field potentials or action potentials.
-
Specific hERG Inhibition Assay: To confirm if the observed effects are due to hERG blockade, a specific in vitro hERG assay can be performed. See Experimental Protocol 2 for a general methodology.
Signaling Pathway for hERG Channel Inhibition
Caption: Pathway of hERG channel inhibition by VTP-43742.
Quantitative Data Summary
| Target/Effect | Compound | Assay Type | Value | Reference |
| On-Target Activity | ||||
| RORγt Binding Affinity (Ki) | VTP-43742 | Biochemical | 3.5 nM | [1] |
| RORγt Inhibition (IC50) | VTP-43742 | Biochemical | 17 nM | [1][3] |
| IL-17A Secretion Inhibition (IC50) | VTP-43742 | Mouse Splenocytes | 57 nM | [1][3] |
| IL-17A Secretion Inhibition (IC50) | VTP-43742 | Human PBMCs | 18 nM | [2] |
| IL-17A Secretion Inhibition (IC50) | VTP-43742 | Human Whole Blood | 192 nM | [2] |
| Potential Off-Target Activity | ||||
| hERG K+ Channel Inhibition | VTP-43742 | Electrophysiology | 45% inhibition @ 3 µM | [7] |
| Hepatotoxicity | VTP-43742 | Clinical Observation | Reversible transaminase elevations | [5][6] |
Experimental Protocols
Experimental Protocol 1: Assessment of VTP-43742-Induced Hepatotoxicity in Primary Human Hepatocytes
Objective: To determine the potential for VTP-43742 to induce cytotoxicity in primary human hepatocytes and to investigate the underlying mechanisms.
Methodology:
-
Cell Culture:
-
Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow cells to acclimate for 24-48 hours before treatment.
-
-
Compound Treatment:
-
Prepare a dilution series of VTP-43742 in culture medium. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Replace the medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
-
Multiplexed Toxicity Assessment:
-
At each time point, collect supernatant and lyse the cells.
-
Cell Viability: Use a commercial ATP-based assay (e.g., CellTiter-Glo®) on the cell lysate to measure cell viability.
-
Cytotoxicity: Measure LDH release in the supernatant using a commercial LDH assay kit.
-
Apoptosis: Measure caspase-3/7 activity in the cell lysate using a luminogenic or fluorogenic substrate.
-
Oxidative Stress: Measure intracellular glutathione (GSH) levels and/or ROS production using appropriate fluorescent probes (e.g., H2DCFDA).
-
-
Data Analysis:
-
Normalize data to the vehicle control.
-
Calculate IC50 values for the reduction in cell viability.
-
Statistically compare treated groups to the control group to determine significance.
-
Experimental Workflow for Hepatotoxicity Assessment
Caption: Workflow for in vitro hepatotoxicity testing.
Experimental Protocol 2: In Vitro hERG Inhibition Assay using Automated Patch Clamp
Objective: To determine the inhibitory potential of VTP-43742 on the hERG potassium channel.
Methodology:
-
Cell Line:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
-
Automated Patch Clamp Procedure:
-
Utilize an automated patch-clamp system (e.g., QPatch, Patchliner).
-
Harvest and prepare a single-cell suspension of the hERG-expressing cells.
-
Load cells, intracellular solution, and extracellular solution onto the instrument.
-
Establish whole-cell patch-clamp configuration.
-
-
Voltage Protocol and Compound Application:
-
Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.
-
After establishing a stable baseline current, apply a vehicle control followed by increasing concentrations of VTP-43742.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration of VTP-43742.
-
Calculate the percentage inhibition of the hERG current relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Disclaimer: This information is intended for research use only and does not constitute medical advice. Researchers should always consult the relevant safety data sheets and perform their own risk assessments before handling any chemical compounds.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seqt.org [seqt.org]
- 3. biospace.com [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 6. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results in Vimirogant hydrochloride experiments
Welcome to the technical support center for Vimirogant hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo studies with this selective RORγt inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). By binding to the ligand-binding domain of RORγt, Vimirogant blocks the recruitment of co-activators, thereby inhibiting the transcription of RORγt target genes. This leads to a reduction in Th17 cell populations and a decrease in IL-17A secretion.[1]
Q2: What are the expected outcomes of a successful in vitro experiment with this compound?
A2: In a well-executed in vitro experiment, such as a Th17 differentiation assay, you should observe a dose-dependent decrease in the secretion of IL-17A from stimulated CD4+ T-cells. This should occur without significantly affecting the viability of the cells at effective concentrations. The IC50 value for IL-17A inhibition in human peripheral blood mononuclear cells (hPBMCs) is expected to be in the low nanomolar range.[1]
Q3: this compound was discontinued for some clinical applications. What were the reported reasons?
A3: While showing promise in early-phase studies for conditions like psoriasis, clinical trials for some indications were terminated. A key reason reported was the observation of reversible elevation in liver transaminases in some patients, suggesting potential hepatotoxicity.[2] This highlights the importance of including toxicity and cell viability assays in your experimental workflow.
Q4: Can this compound affect other T-cell lineages?
A4: this compound is designed to be highly selective for RORγt over other ROR isoforms like RORα and RORβ.[1] Due to this selectivity, it is expected to primarily impact Th17 cells with minimal effects on other T helper subsets such as Th1, Th2, or regulatory T cells (Tregs). However, it is always good practice to include controls to assess the effects on other lineages in your specific experimental system.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value for IL-17A Inhibition
If you are observing a weaker inhibitory effect of this compound than anticipated, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound solutions should be prepared fresh for each experiment. If using a stock solution in DMSO, ensure it is stored properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | The specific cytokines and antibodies used to induce Th17 differentiation can significantly impact the results. Ensure your protocol includes the appropriate polarizing conditions (e.g., TGF-β, IL-6, IL-23, and anti-IFN-γ/anti-IL-4 antibodies).[3] |
| Assay Readout Issues | If using an ELISA for IL-17A detection, verify the standard curve and ensure that the antibody pair is specific and sensitive. Consider using an alternative method like intracellular cytokine staining followed by flow cytometry to confirm the results. |
| Incorrect Cell Density | Seeding cells at a density that is too high or too low can affect their response to stimuli and inhibitors. Optimize the cell seeding density for your specific cell type and plate format. |
Issue 2: High Cell Toxicity or Apoptosis Observed
Observing significant cell death at concentrations where you expect to see specific inhibition can confound your results.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | A known risk with RORγt inhibitors is the potential for effects on thymocyte development, which can lead to apoptosis.[4] While Vimirogant is selective, at high concentrations, off-target effects can occur. It is crucial to perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) in parallel with your functional assay to determine the therapeutic window. |
| Solvent Toxicity | This compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Run a vehicle control (medium with the same concentration of DMSO without the compound) to assess the effect of the solvent alone. |
| Contamination | Check your cell cultures for any signs of microbial contamination, which can induce cell death and interfere with the assay. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Reagent Variability | Use the same batches of critical reagents, such as cytokines and antibodies, for a set of comparative experiments. If you must switch to a new batch, perform a bridging experiment to ensure consistency. |
| Cell Passage Number | Primary cells and cell lines can change their characteristics over time in culture. Use cells within a consistent and low passage number range for all experiments. |
| Technical Variability | Ensure consistent pipetting techniques, incubation times, and cell handling procedures. For sensitive assays, consider using automated liquid handlers to minimize human error. |
Data Presentation
Table 1: Expected vs. Unexpected IC50 Values for this compound
| Assay Type | Cell Type | Expected IC50 Range | Potential Unexpected Outcome | Possible Reasons for Discrepancy |
| IL-17A Secretion | Human PBMCs | 10-30 nM[1] | >100 nM | Compound degradation, suboptimal Th17 polarization, assay interference. |
| RORγt Binding (Ki) | Biochemical Assay | 3-5 nM[1] | >10 nM | Incorrect protein folding, inactive ligand, issues with assay components. |
| Cell Viability | Human PBMCs | >10 µM | <1 µM | Off-target toxicity, compound precipitation, solvent effects. |
Experimental Protocols
Protocol 1: In Vitro Human Th17 Differentiation and IL-17A Measurement
This protocol describes the differentiation of naive human CD4+ T-cells into Th17 cells and the subsequent measurement of IL-17A secretion.
Materials:
-
Ficoll-Paque
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T-cell isolation kit
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound)
-
Recombinant human TGF-β, IL-6, IL-1β, and IL-23
-
Anti-human IFN-γ and anti-human IL-4 neutralizing antibodies
-
This compound
-
DMSO (cell culture grade)
-
Human IL-17A ELISA kit
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T-cells using a magnetic-activated cell sorting (MACS) kit.
-
Coat a 96-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibodies.
-
Seed the naive CD4+ T-cells at a density of 1 x 10^5 cells/well in complete RPMI medium.
-
Add the Th17 polarizing cytokine cocktail: TGF-β (5 ng/mL), IL-6 (20 ng/mL), IL-1β (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).[3]
-
Prepare serial dilutions of this compound in DMSO and add to the wells. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO only).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant for IL-17A analysis.
-
Perform the IL-17A ELISA according to the manufacturer's instructions.
-
The remaining cells can be used for viability assays (e.g., MTT or trypan blue exclusion).
Mandatory Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
Optimizing Vimirogant hydrochloride concentration for T-cell suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vimirogant hydrochloride in T-cell suppression experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in T-cells?
A1: Vimirogant (also known as VTP-43742) is a potent and selective inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1] RORγt is a key transcription factor essential for the differentiation of T helper 17 (Th17) cells and the production of their signature cytokine, IL-17A.[1][2][3] By inhibiting RORγt, Vimirogant blocks the Th17 pathway, leading to reduced IL-17A secretion and suppressing the pro-inflammatory activity of these cells.[1][2]
Q2: Does this compound inhibit T-cell proliferation?
A2: The primary mechanism of Vimirogant is the suppression of Th17 differentiation and function, not the direct inhibition of broad T-cell proliferation.[1] Some related compounds, like the CCR5/CXCR3 antagonist TAK-779, have been shown to inhibit the migration of T-cells without affecting their proliferation.[4][5][6][7] It is crucial to select the appropriate assay to measure the specific effect of Vimirogant, focusing on Th17-related readouts like IL-17A levels.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: The optimal concentration will vary depending on the cell type and experimental conditions. However, published data can provide a starting point for dose-response experiments. It is always recommended to perform a titration to determine the optimal concentration for your specific assay.[8]
Q4: How should I prepare and store this compound?
A4: this compound is the stable salt form of the compound and is recommended for research use.[1] For in vitro experiments, it is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted in culture media to the desired final concentration. Always refer to the manufacturer's specific instructions for solubility and storage conditions.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for Vimirogant. These values are useful for designing dose-response experiments.
| Target/Assay | Cell Type | IC₅₀ Value | Reference |
| RORγt Inhibition | - | 17 nM | [1] |
| IL-17A Secretion | Mouse Splenocytes | 57 nM | [1] |
| IL-17A Secretion | Activated Human PBMCs | 18 nM | [1] |
| IL-17A Secretion | Human Whole Blood | 192 nM | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. Upon T-cell activation in the presence of specific cytokines (like TGF-β and IL-6), RORγt is expressed and drives the transcription of genes essential for Th17 function, including IL17A. Vimirogant enters the cell and binds to RORγt, blocking this transcriptional activity.
Experimental Protocols
Protocol: In Vitro Th17 Differentiation and Suppression Assay
This protocol details the steps to assess the efficacy of this compound in suppressing the differentiation of naive CD4+ T-cells into Th17 cells.
-
Isolation of Naive CD4+ T-cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll density gradient centrifugation.[9]
-
Enrich for naive CD4+ T-cells (CD4+CD45RA+CCR7+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and Differentiation:
-
Culture the isolated naive CD4+ T-cells in complete RPMI-10 medium.
-
Activate the T-cells using anti-CD3 and anti-CD28 antibodies (plate-bound or bead-based).
-
Add a Th17-polarizing cytokine cocktail containing TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4.
-
In parallel, set up treatment groups by adding varying concentrations of this compound (e.g., 1 nM to 1000 nM) to the culture wells. Include a vehicle control (e.g., DMSO).
-
Culture the cells for 3-5 days in a humidified incubator at 37°C with 5% CO₂.[10]
-
-
Assessment of Suppression:
-
After the incubation period, collect the cell culture supernatants to measure IL-17A secretion via ELISA or a bead-based immunoassay.
-
Restimulate the cells for 4-6 hours with PMA and Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Perform intracellular staining for IL-17A and the transcription factor RORγt.
-
Analyze the percentage of IL-17A+ and RORγt+ cells using flow cytometry.[8]
-
Troubleshooting Guide
Issue: High levels of cell death observed after treatment with Vimirogant.
-
Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve Vimirogant can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability.
-
-
Possible Cause 2: Compound Cytotoxicity. At very high concentrations, Vimirogant itself may induce cytotoxicity.
-
Solution: Perform a cell viability assay (e.g., using Trypan Blue, 7-AAD, or a live/dead stain for flow cytometry) across a range of Vimirogant concentrations to determine the cytotoxic threshold for your specific cells.
-
Issue: No significant suppression of IL-17A is observed.
-
Possible Cause 1: Suboptimal Compound Concentration. The concentration of Vimirogant may be too low to effectively inhibit RORγt.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, informed by the IC₅₀ values in the table above.
-
-
Possible Cause 2: Inefficient Th17 Polarization. The control (untreated) cells may not be differentiating into Th17 cells effectively, leaving no effect to suppress.
-
Solution: Verify your Th17 polarization protocol. Check the activity of your anti-CD3/CD28 antibodies and the quality of your cytokine cocktail. Ensure your untreated, polarized cells show a strong IL-17A signal compared to unstimulated naive T-cells.
-
-
Possible Cause 3: Assay Sensitivity. The method used to detect IL-17A may not be sensitive enough.
-
Solution: Ensure your ELISA kit or flow cytometry antibodies are validated and used at the optimal dilution. For flow cytometry, proper compensation and gating are critical.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt: targeting Th17 cells and other applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome [frontiersin.org]
- 8. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 9. mdpi.com [mdpi.com]
- 10. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
VTP-43742 Technical Support Center: Addressing Transaminase Elevation
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions regarding the use of VTP-43742, with a specific focus on addressing the potential for elevated transaminase levels in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is VTP-43742 and its mechanism of action?
VTP-43742 is an orally active, small-molecule inhibitor of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). RORγt is a key transcription factor that is essential for the differentiation and function of T helper-17 (Th17) cells.[1][2] Th17 cells play a critical role in the progression of several inflammatory and autoimmune conditions by producing cytokines such as Interleukin-17 (IL-17).[2][3] By inhibiting RORγt, VTP-43742 suppresses the transcription of the Il17 gene, leading to reduced IL-17 production and a dampening of the inflammatory response.[2][4] This makes it a therapeutic candidate for autoimmune disorders like psoriasis.[1][2]
Q2: Why is monitoring transaminase (ALT and AST) levels critical during VTP-43742 experiments?
Aspartate transaminase (AST) and alanine transaminase (ALT) are enzymes concentrated in hepatocytes (liver cells).[5][6] When the liver is damaged, hepatocyte membranes are compromised, leading to the release of these enzymes into the bloodstream.[5][7] Therefore, elevated serum levels of ALT and AST are widely used as biomarkers for drug-induced liver injury (DILI).[5] Monitoring these enzymes is a standard and crucial practice in preclinical safety studies to detect potential hepatotoxicity of a compound.[5][6]
Q3: What is the specific evidence linking VTP-43742 to elevated transaminases?
The primary evidence comes from a Phase 2a clinical trial in patients with psoriasis. In this study, VTP-43742 demonstrated a clear signal of efficacy. However, at the 700 mg dose, reversible elevations in transaminases were observed in four patients.[1] This finding prompted the cancellation of a planned higher-dose cohort and indicated a potential for liver-related adverse effects at higher systemic exposures.[1][8]
Q4: Is the transaminase elevation a compound-specific issue or a potential on-target class effect for RORγt inhibitors?
Currently, it is not definitively clear whether the observed liver enzyme elevations are specific to the chemical structure of VTP-43742 or represent an "on-target" toxicity related to the inhibition of the RORγt pathway itself.[8] The need for further investigation to understand the precise mechanism behind the liver enzyme elevations has been acknowledged.[8] Researchers working with other RORγt inhibitors should also consider rigorous liver safety monitoring.
Q5: What are the best practices for monitoring liver function in animal studies involving VTP-43742?
A proactive monitoring strategy is essential. This should include establishing baseline liver enzyme levels before dosing and performing regular monitoring throughout the study. The frequency of monitoring may depend on the study's duration and dose levels. In addition to biochemical analysis, histopathological examination of liver tissue at the end of the study is crucial to correlate enzyme elevations with actual cellular changes.
Q6: What immediate steps should be taken if significant transaminase elevations are observed in an animal study?
If a significant increase in ALT or AST is detected (e.g., >3-5 times the upper limit of normal), the following steps are recommended:
-
Confirm the Finding: Repeat the measurement on a new sample to rule out analytical error.
-
Evaluate Dose-Dependency: Assess if the elevation is more pronounced in higher-dose groups.
-
Consider a Drug Holiday: Temporarily halt dosing in the affected cohort and monitor if enzyme levels return to baseline, which would suggest the effect is reversible.
-
Correlate with Histopathology: Prioritize the histopathological analysis of liver tissue from affected animals to look for evidence of hepatocellular necrosis, inflammation, or other changes.[6][9]
-
Measure Other Markers: Assess other liver function markers like total bilirubin and alkaline phosphatase (ALP) to get a more complete picture of the potential injury.[10][11]
Quantitative Data Summary
The following table summarizes the key clinical finding that informs the preclinical concern for transaminase elevation.
| Compound | Study Phase | Dose Group with Finding | Observation | Reference |
| VTP-43742 | Phase 2a (Psoriasis) | 700 mg | Reversible transaminase elevations in 4 patients. | [1] |
Experimental Protocols
Protocol 1: Serum Transaminase (ALT/AST) Measurement
This protocol outlines a standard method for quantifying ALT and AST levels from animal serum.
-
Sample Collection:
-
Collect whole blood from animals via an appropriate method (e.g., tail vein, submandibular vein, or terminal cardiac puncture).
-
Collect blood into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
-
Assay Procedure:
-
Use a commercially available colorimetric or enzymatic assay kit for ALT and AST measurement, following the manufacturer's instructions.
-
On the day of the assay, thaw serum samples on ice.
-
Prepare standards and reagents as described in the kit protocol.
-
Load standards, controls, and serum samples into a 96-well microplate.
-
Add the reaction mixture to each well to initiate the enzymatic reaction.
-
Incubate the plate for the time and temperature specified in the protocol.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of ALT and AST in each sample by comparing its absorbance to the standard curve.
-
Express results in Units per Liter (U/L).
-
Perform statistical analysis to compare treatment groups to the vehicle control group.
-
Protocol 2: Liver Tissue Histopathology Examination
This protocol describes the process for preparing and analyzing liver tissue to assess for injury.
-
Tissue Collection and Fixation:
-
At the end of the study (or at interim necropsies), humanely euthanize the animals.
-
Perform a gross examination of the liver, noting any abnormalities in size, color, or texture.
-
Excise representative sections from multiple liver lobes.
-
Immediately fix the tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Staining:
-
After fixation, transfer tissue samples through a series of graded ethanol solutions to dehydrate them.
-
Clear the tissues in xylene and embed them in paraffin wax.
-
Section the paraffin blocks at 4-5 μm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the slides with Hematoxylin and Eosin (H&E), a standard stain that reveals cellular morphology.
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should examine the stained slides under a light microscope.
-
The examination should systematically assess for signs of liver injury, including:
-
Hepatocellular necrosis or apoptosis (cell death).
-
Hepatocellular degeneration (e.g., swelling, vacuolation).
-
Inflammatory cell infiltration.
-
Cholestasis (bile buildup).
-
Fibrosis or changes to the liver architecture.
-
-
Score the findings based on severity and distribution (e.g., minimal, mild, moderate, severe; focal, multifocal, diffuse).
-
Visual Guides and Workflows
Caption: Mechanism of action for VTP-43742 in the RORγt signaling pathway.
Caption: Experimental workflow for a preclinical study with VTP-43742.
Caption: Decision-making guide for elevated transaminase findings.
References
- 1. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. insphero.com [insphero.com]
- 6. Enzyme Activity in Hepatic Disease in Small Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 7. zoetisus.com [zoetisus.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
Technical Support Center: Improving the Oral Bioavailability of RORγt Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when developing orally bioavailable Retinoic Acid receptor-related Orphan Receptor gamma t (RORγt) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My RORγt inhibitor shows potent activity in vitro but has poor oral bioavailability. What are the likely causes?
Poor oral bioavailability for RORγt inhibitors typically stems from several key challenges. The highly hydrophobic nature of the RORγt ligand-binding pocket often leads to the development of lipophilic ligands. While this property can be good for cell permeability, it frequently results in:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a primary rate-limiting step for absorption.
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it can reach systemic circulation.[1][2] Lipophilic compounds are often substrates for metabolic enzymes like Cytochrome P450s (CYPs).[3]
-
Efflux Transporter Activity: The compound may be actively pumped back into the GI lumen by efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), limiting its net absorption.[4][5]
The following workflow can help diagnose and address these common issues.
// Node Definitions start [label="Start:\nNew RORγt Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; solubility [label="Assess Aqueous\nSolubility (Kinetic/Thermo.)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_soluble [label="Is Solubility > 10 µM?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
formulate [label="Problem: Poor Dissolution\n\nSolution:\nFormulation Strategies\n(Solid Dispersion, Nanonization,\nLipid-Based Systems)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
caco2 [label="Assess Permeability &\nEfflux (Caco-2 Assay)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_permeable [label="Is Papp (A-B) High &\nEfflux Ratio < 2?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
efflux [label="Problem: Efflux Substrate\n\nSolution:\n1. Medicinal Chemistry (Reduce P-gp affinity)\n2. Formulation with P-gp Inhibitors", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; permeability_issue [label="Problem: Low Intrinsic Permeability\n\nSolution:\nMedicinal Chemistry (Optimize logP,\nPSA, H-bond donors)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
microsomes [label="Assess Metabolic Stability\n(Liver Microsome Assay)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_stable [label="Is Half-Life (T½) > 30 min?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
metabolism [label="Problem: High First-Pass Metabolism\n\nSolution:\n1. Medicinal Chemistry (Block metabolic sites)\n2. Prodrug Approach", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
invivo [label="Proceed to\nIn Vivo PK Studies", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> solubility; solubility -> is_soluble; is_soluble -> caco2 [label="Yes"]; is_soluble -> formulate [label="No"]; formulate -> caco2;
caco2 -> is_permeable; is_permeable -> microsomes [label="Yes"]; is_permeable -> efflux [label="No\n(Efflux Ratio > 2)"]; is_permeable -> permeability_issue [label="No\n(Papp Low)"]; efflux -> microsomes; permeability_issue -> microsomes;
microsomes -> is_stable; is_stable -> invivo [label="Yes"]; is_stable -> metabolism [label="No"]; metabolism -> invivo; }
Caption: Key physiological barriers impacting the oral bioavailability of a drug.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 3. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Common pitfalls in studying Th17 cell differentiation in vitro
Welcome to the technical support center for in vitro Th17 cell differentiation. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges in generating Th17 cells in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting low yields of IL-17A-producing cells?
A1: Low efficiency in Th17 differentiation is a common issue that can stem from several factors, including suboptimal cytokine concentrations, inadequate T-cell activation, or incorrect starting cell populations.
Troubleshooting Guide: Low Th17 Yield
| Possible Cause | Recommendation | Supporting Details |
|---|---|---|
| Incorrect Cytokine Cocktail | Ensure the presence of essential polarizing cytokines. For murine cells, TGF-β and IL-6 are critical for initial differentiation. For human cells, combinations often include TGF-β, IL-1β, IL-6, and IL-23.[1][2][3] | IL-23 is generally not required for initial differentiation but is crucial for the expansion and stabilization of the Th17 phenotype.[4][5] The combination of TGF-β, IL-6, and IL-23 in a serum-free medium has been shown to be effective for human Th17 development.[3][6] |
| Suboptimal T-Cell Activation | Use plate-bound anti-CD3 (e.g., 1-10 µg/mL) and soluble anti-CD28 (e.g., 1-5 µg/mL) for robust initial stimulation (Signal 1 and 2). | T-cell receptor (TCR) stimulation is a critical first step for activating the necessary signaling pathways for differentiation.[7][8] |
| Starting with an Impure Naive T-Cell Population | Use a high-purity naive CD4+ T cell population (e.g., CD4+CD62L+CD44- for mice; CD4+CD45RA+ for humans). | Memory T cells have different activation requirements and may not efficiently differentiate into the Th17 lineage. Starting with a pure naive population provides a more uniform and responsive culture. |
| Presence of Inhibitory Cytokines | Neutralize Th1/Th2 polarizing cytokines. Add anti-IFN-γ (e.g., 1-10 µg/mL) and anti-IL-4 (e.g., 1-10 µg/mL) to the culture medium. | IFN-γ and IL-4 are known to inhibit Th17 differentiation.[9][10] Their neutralization prevents the culture from skewing towards Th1 or Th2 phenotypes. |
| Incorrect Cell Density | Seed cells at an optimal density. A common starting point is 1 x 10^6 cells/mL.[2][11] | Very high or very low cell densities can negatively impact cell health and differentiation efficiency due to nutrient depletion or insufficient cell-to-cell contact. |
Q2: My Th17 culture is being overtaken by Foxp3+ regulatory T cells (Tregs). How can I prevent this?
A2: The differentiation pathways for Th17 and induced Tregs (iTregs) are closely linked, as both can be initiated by TGF-β.[12] The balance is determined by the surrounding cytokine milieu.
Troubleshooting Guide: Treg Contamination
| Possible Cause | Recommendation | Supporting Details |
|---|---|---|
| High TGF-β to IL-6 Ratio | Optimize the concentrations of TGF-β and IL-6. The presence of IL-6 is critical to steer TGF-β-stimulated cells away from the Treg lineage and towards Th17.[12][13] | In the absence of pro-inflammatory cytokines like IL-6, TGF-β signaling strongly promotes the expression of Foxp3, the master regulator of Tregs.[4][13] IL-6 activates STAT3, which inhibits Foxp3 and promotes RORγt expression.[4][7] |
| Absence of Pro-inflammatory Signals | Ensure a pro-inflammatory environment. Cytokines like IL-6, IL-21, and IL-1β are crucial for favoring the Th17 fate.[1][12] | The combination of TGF-β with IL-6 or IL-21 is a well-established method to drive Th17 differentiation while suppressing Treg development.[9][14] |
| Contamination with Natural Tregs (nTregs) | For mouse studies, start with a CD4+CD25- naive T cell population to remove nTregs.[5] | The CD25 marker is highly expressed on nTregs. Removing this population from the start ensures that the culture begins with cells that are not already committed to a regulatory lineage.[5] |
Q3: What are the optimal cytokine concentrations, and do they differ between mouse and human cells?
A3: Yes, optimal cytokine concentrations can vary significantly. It is always recommended to perform a dose-response titration for your specific experimental system. However, commonly used concentrations are provided below as a starting point.
Recommended Cytokine Concentrations for In Vitro Th17 Differentiation
| Cytokine | Mouse (Typical Concentration) | Human (Typical Concentration) | Key Role |
|---|---|---|---|
| TGF-β1 | 1-5 ng/mL[5][15][16] | 1-10 ng/mL[11][17] | Initiates differentiation towards both Th17 and Treg lineages.[12][14] |
| IL-6 | 20-50 ng/mL[5][15][18] | 10-30 ng/mL[2][11] | In combination with TGF-β, activates STAT3 to drive RORγt expression and inhibit Foxp3.[4][9] |
| IL-23 | 10-20 ng/mL[16][18] | 10-30 ng/mL[2][11] | Stabilizes the Th17 phenotype and promotes expansion and pathogenicity.[4][19] |
| IL-1β | N/A (less common) | 10-20 ng/mL[2][11] | A key pro-inflammatory cytokine that strongly promotes human Th17 differentiation.[10] |
| Anti-IFN-γ | 1-10 µg/mL[15] | 1 µg/mL[2] | Neutralizes endogenous IFN-γ, which inhibits Th17 development. |
| Anti-IL-4 | 1-10 µg/mL[15] | 2.5 µg/mL[2] | Neutralizes endogenous IL-4, which inhibits Th17 development. |
Q4: Should I use serum-containing or serum-free media?
A4: Serum-free media, such as X-VIVO 15, is often recommended for human Th17 differentiation.[3][6] Serum contains undefined components, including variable amounts of TGF-β, which can introduce significant experimental variability and interfere with the delicate cytokine balance required for consistent Th17 polarization. For murine cultures, RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) is commonly used but requires careful lot testing.
Key Methodologies & Protocols
Protocol 1: In Vitro Differentiation of Murine Th17 Cells
This protocol describes the differentiation of naive mouse CD4+ T cells into Th17 cells.
1. Isolation of Naive CD4+ T Cells:
-
Prepare a single-cell suspension from the spleens and lymph nodes of C57BL/6 mice.
-
Isolate naive CD4+ T cells using a magnetic bead-based negative selection kit (e.g., EasySep™ Mouse Naïve CD4+ T Cell Isolation Kit), following the manufacturer's instructions to deplete CD8+, CD11b+, CD45R/B220+, CD49b+, and TER-119+ cells. Purity should be >90%.
2. T-Cell Culture and Differentiation:
-
Coat a 24-well tissue culture plate with anti-CD3 antibody (clone 145-2C11) at 2 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Wash wells twice with sterile PBS before use.
-
Seed 1 x 10^6 naive CD4+ T cells per well in 1 mL of complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol).
-
Add the following reagents to the culture:
-
For stabilization and expansion, Recombinant Mouse IL-23 (10-20 ng/mL) can be added after 48 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
3. Restimulation and Analysis (Flow Cytometry):
-
On day 3 or 5, harvest the cells and restimulate for 4-6 hours with a cell activation cocktail containing PMA (50 ng/mL) and Ionomycin (1 µg/mL).[20]
-
For the final 3-4 hours of incubation, add a protein transport inhibitor (e.g., Monensin or Brefeldin A) to trap cytokines intracellularly.[20][21]
-
Proceed with intracellular cytokine staining for IL-17A and the transcription factor RORγt.
Protocol 2: Intracellular Cytokine Staining for Flow Cytometry
This protocol is for staining surface markers and intracellular cytokines to identify Th17 cells.
-
Surface Staining:
-
After restimulation, wash the cells with FACS buffer (PBS + 2% FBS).
-
Resuspend the cell pellet in FACS buffer containing fluorescently conjugated antibodies against surface markers (e.g., anti-CD4).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™ solution).
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Perm/Wash buffer.[5]
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X Perm/Wash buffer containing fluorescently conjugated antibodies against intracellular targets (e.g., anti-IL-17A, anti-RORγt, anti-Foxp3).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Perm/Wash buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 400 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Analyze the data by gating on CD4+ lymphocytes and then assessing the percentage of IL-17A+ and RORγt+ cells.
-
Signaling Pathways and Workflows
Core Signaling in Th17 Differentiation
The differentiation of naive T cells into Th17 cells is driven by a precise combination of cytokine signals that activate key transcription factors. TGF-β and IL-6 are central to initiating this process.[9] IL-6 signaling activates STAT3, which, in concert with TGF-β-induced signals, promotes the expression of the master transcriptional regulator RORγt.[7][22] RORγt then drives the transcription of genes encoding for IL-17A, IL-17F, and the IL-23 receptor, which is critical for Th17 cell stabilization and expansion.[4][22]
Caption: Core signaling pathways initiating Th17 differentiation.
Experimental Workflow for In Vitro Th17 Differentiation and Analysis
The process of generating and verifying Th17 cells follows a structured workflow, from isolating the correct starting population to the final analysis of cytokine production. Each step contains potential pitfalls that must be carefully controlled to ensure a successful outcome.
Caption: Standard experimental workflow for Th17 differentiation.
Troubleshooting Logic: Low IL-17A Expression
When faced with low IL-17A expression, a systematic approach to troubleshooting is essential. This decision tree outlines the key checkpoints to investigate, starting from the most common and impactful variables.
Caption: A decision tree for troubleshooting low Th17 yields.
References
- 1. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. Optimization of human Th17 cell differentiation in vitro: evaluating different polarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signal transduction pathways and transcriptional regulation in the control of Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β promotes Th17 cell development through inhibition of SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational Mini-Review Series on Th17 Cells: Development of mouse and human T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antbioinc.com [antbioinc.com]
- 12. The Balance of Th17 versus Treg Cells in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of transforming growth factor β in T helper 17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptglab.com [ptglab.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. archive.connect.h1.co [archive.connect.h1.co]
- 20. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 21. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 22. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RORγt Inverse Agonists: Vimirogant Hydrochloride and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune diseases, owing to its central role in the differentiation of pro-inflammatory Th17 cells and the subsequent production of IL-17. This guide provides a detailed, data-driven comparison of Vimirogant hydrochloride (formerly VTP-43742), a potent RORγt inverse agonist, with other notable inverse agonists that have been evaluated in preclinical and clinical studies.
Introduction to RORγt and its Role in Inflammation
RORγt is a nuclear receptor and transcription factor essential for the development and function of Th17 cells, a subset of T helper cells implicated in the pathogenesis of various autoimmune conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Upon activation, RORγt drives the expression of genes encoding for pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. Inverse agonists of RORγt are small molecules that bind to the receptor and promote a conformational change that represses its transcriptional activity, thereby inhibiting the Th17 inflammatory cascade.
Quantitative Comparison of RORγt Inverse Agonists
The following table summarizes the in vitro potency and selectivity of this compound against other prominent RORγt inverse agonists. The data presented is compiled from various publicly available sources and is intended for comparative purposes.
| Compound Name (Synonym) | Target | IC50 (nM) - RORγt Inhibition | IC50 (nM) - IL-17A Secretion Inhibition (Human PBMCs/Whole Blood) | Selectivity over RORα/RORβ |
| This compound (VTP-43742) | RORγt | 17[1][2][3] | 18 (hPBMCs), 192 (human whole blood)[1][3] | >1000-fold[1][2][3] |
| GSK2981278 | RORγ | 17 (transactivation assay)[4] | 3.2[4] | Selective for RORγ over RORα[4] |
| JNJ-61803534 | RORγt | 9.6[5][6] | 230 (human), 172 (mouse)[7] | Selective vs. RORα and RORβ[8] |
| BI 730357 (Bevurogant) | RORγ | - | 140 (human whole blood)[9] | Minimal cross-reactivity with other nuclear receptors[9] |
RORγt Signaling Pathway and Mechanism of Inverse Agonists
RORγt plays a pivotal role in the differentiation of naïve T cells into Th17 cells. The signaling cascade is initiated by cytokines such as TGF-β and IL-6, which induce the expression of RORγt. RORγt then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL-17A, IL-17F, and the IL-23 receptor (IL-23R). This binding recruits coactivator proteins, leading to gene transcription and the production of pro-inflammatory cytokines. RORγt inverse agonists bind to the ligand-binding domain of RORγt, inducing a conformational change that prevents the recruitment of coactivators and may even recruit corepressors, thereby silencing gene transcription.
Experimental Protocols
Human Th17 Cell Differentiation and IL-17A Measurement
This protocol outlines the in vitro differentiation of human naïve CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A secretion, a key assay for evaluating the potency of RORγt inverse agonists.
1. Isolation of Naïve CD4+ T cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for naïve CD4+ T cells (CD4+CD45RA+CCR7+) using negative selection magnetic beads.
2. Th17 Differentiation:
-
Culture the isolated naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium.
-
To induce Th17 differentiation, supplement the culture medium with a cytokine cocktail typically containing TGF-β (e.g., 1-5 ng/mL), IL-6 (e.g., 10-50 ng/mL), IL-1β (e.g., 10-20 ng/mL), and IL-23 (e.g., 10-20 ng/mL). Anti-IFN-γ and anti-IL-4 antibodies can be added to neutralize Th1 and Th2 differentiation.[10][11][12]
-
Add the RORγt inverse agonist of interest at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
3. Measurement of IL-17A Secretion:
-
After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
Determine the IC50 value of the inverse agonist by plotting the IL-17A concentration against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is widely used to assess the efficacy of anti-psoriatic compounds, including RORγt inverse agonists.
1. Animal Model:
-
Use 8-12 week old female BALB/c or C57BL/6 mice.
2. Psoriasis Induction:
-
Shave a small area on the back of the mice.
-
Apply a daily topical dose of imiquimod cream (5%) to the shaved back and one ear for 5-7 consecutive days.[13][14][15]
3. Treatment:
-
Administer the RORγt inverse agonist either topically to the inflamed area or systemically (e.g., oral gavage) daily, starting from the first day of imiquimod application or after the onset of inflammation.
-
Include a vehicle-treated group as a negative control and potentially a positive control group treated with a known anti-psoriatic agent (e.g., a topical corticosteroid).
4. Efficacy Assessment:
-
Monitor the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score, which evaluates erythema (redness), scaling, and induration (thickness).[13]
-
Measure ear thickness daily using a caliper.
-
At the end of the study, collect skin and ear tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration) and for measuring the expression of inflammatory cytokines (e.g., IL-17A, IL-23) by qPCR or ELISA from tissue homogenates.
Conclusion
This compound and the other discussed RORγt inverse agonists demonstrate potent inhibition of the RORγt pathway, leading to reduced production of the key pro-inflammatory cytokine IL-17A. While in vitro potencies are comparable among the leading candidates, their clinical development trajectories have varied, with some programs being discontinued due to safety or efficacy concerns. The data and protocols presented in this guide offer a valuable resource for researchers in the field to design and interpret experiments aimed at further characterizing existing and novel RORγt modulators for the treatment of autoimmune and inflammatory diseases. The continued exploration of this target holds significant promise for the development of new oral therapies for patients with unmet medical needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antbioinc.com [antbioinc.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. ptglab.com [ptglab.com]
- 13. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VTP-43742 and Biologic Therapies for Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel oral RORγt inhibitor, VTP-43742, with established biologic therapies for the treatment of moderate-to-severe plaque psoriasis. The information is supported by available preclinical and clinical trial data to aid in the evaluation of these distinct therapeutic approaches.
Introduction
The management of psoriasis has been significantly advanced by the advent of biologic agents that target specific inflammatory pathways. However, the development of oral small-molecule inhibitors presents a promising alternative to injectable biologics. VTP-43742, a first-in-class oral retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitor, was developed to modulate the IL-23/Th17 axis, a critical pathway in psoriasis pathogenesis. This guide compares the performance of VTP-43742 with representative biologics from three major classes: TNF-α inhibitors, IL-17 inhibitors, and IL-23 inhibitors.
Mechanism of Action
VTP-43742: As an oral RORγt inhibitor, VTP-43742 targets the key transcription factor responsible for the differentiation of Th17 cells and the production of pro-inflammatory cytokines, including IL-17A and IL-17F. By inhibiting RORγt, VTP-43742 aimed to suppress the inflammatory cascade central to psoriasis.
Biologics:
-
TNF-α Inhibitors (e.g., Adalimumab): These monoclonal antibodies bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation.
-
IL-17 Inhibitors (e.g., Secukinumab): These agents are monoclonal antibodies that directly target and neutralize IL-17A, a central cytokine in the pathogenesis of psoriasis that is produced by Th17 cells.
-
IL-23 Inhibitors (e.g., Guselkumab): These monoclonal antibodies target the p19 subunit of IL-23, a cytokine that plays a crucial role in the survival and expansion of pathogenic Th17 cells.
Signaling Pathway Diagrams
Clinical Efficacy
The clinical development of VTP-43742 was discontinued after a Phase 2a trial; therefore, a direct comparison of late-stage clinical trial data is not possible. The following tables summarize the available efficacy data for VTP-43742 and pivotal Phase 3 trial data for representative biologics.
Table 1: VTP-43742 Phase 2a Efficacy Data
| Treatment Group | N | Primary Endpoint | Result |
| VTP-43742 (350 mg daily) | - | Mean Percent Change in PASI from Baseline at Week 4 | 24% reduction relative to placebo[1][2] |
| VTP-43742 (700 mg daily) | - | Mean Percent Change in PASI from Baseline at Week 4 | 30% reduction relative to placebo[1][2] |
| Placebo | - | - | - |
Table 2: Biologic Therapies Phase 3 Efficacy Data (at Week 12/16)
| Biologic (Trial) | Target | PASI 75 | PASI 90 | PASI 100 |
| Adalimumab (REVEAL) | TNF-α | 71% | - | - |
| Secukinumab (ERASURE) | IL-17A | 81.6% | 55.0% | 26.7%[3] |
| Guselkumab (VOYAGE 1) | IL-23 | 85.1% | 73.3% | 37.4% |
Safety and Tolerability
A key factor in the discontinuation of VTP-43742 development was its safety profile. Biologics also have known side effect profiles that are important considerations in their clinical use.
Table 3: Comparative Safety Profiles
| Drug/Class | Common Adverse Events | Serious Adverse Events of Interest |
| VTP-43742 | Reversible transaminase elevations[1][2][4] | - |
| TNF-α Inhibitors | Upper respiratory tract infections, injection site reactions, headache, rash. | Serious infections (including tuberculosis), malignancies, demyelinating diseases, heart failure.[5][6][7] |
| IL-17 Inhibitors | Nasopharyngitis, upper respiratory tract infections, headache, diarrhea, injection site reactions. | Mucocutaneous candidiasis, inflammatory bowel disease (new onset or exacerbation).[8][9][10][11][12][13] |
| IL-23 Inhibitors | Upper respiratory tract infections, headache, fatigue, injection site reactions. | Generally well-tolerated with a favorable long-term safety profile.[2][3][14][15][16][17] |
Experimental Protocols
A standardized approach is crucial for comparing clinical trial outcomes. Below is a summary of the general methodologies employed in the clinical evaluation of these psoriasis treatments.
VTP-43742 Phase 2a Trial (NCT02555709):
-
Design: A randomized, double-blind, placebo-controlled, multi-center, proof-of-concept study.[1][2]
-
Population: Patients with moderate-to-severe plaque psoriasis.
-
Intervention: Oral VTP-43742 (350 mg or 700 mg daily) or placebo for 4 weeks.[1][2]
-
Primary Endpoint: Mean percent change from baseline in Psoriasis Area and Severity Index (PASI) score at week 4.[1][2]
Pivotal Phase 3 Trials for Biologics (General Design):
-
Design: Randomized, double-blind, placebo-controlled (and often active-comparator controlled) multi-center studies.
-
Population: Adults with moderate-to-severe chronic plaque psoriasis (typically defined by PASI score ≥12, body surface area involvement ≥10%, and a static Physician's Global Assessment score of ≥3).
-
Intervention: Subcutaneous injections of the biologic at specified dosing regimens versus placebo and/or an active comparator.
-
Primary Endpoints: Typically, the proportion of patients achieving a 75% reduction in PASI score (PASI 75) and/or a static Physician's Global Assessment (sPGA) of clear or almost clear (0 or 1) at week 12 or 16.
Experimental Workflow
Conclusion
VTP-43742, as an oral RORγt inhibitor, represented a novel approach to psoriasis treatment by targeting a key transcription factor in the IL-23/Th17 pathway. Early clinical data showed a modest, yet statistically significant, efficacy signal. However, its development was halted due to safety concerns, specifically liver enzyme elevations.
In contrast, biologic agents targeting TNF-α, IL-17, and IL-23 have demonstrated robust and sustained efficacy in large-scale Phase 3 trials and have become the standard of care for moderate-to-severe psoriasis. While they require subcutaneous injection, their well-established safety and efficacy profiles, particularly those of the IL-17 and IL-23 inhibitors, have set a high bar for new therapies.
The experience with VTP-43742 underscores the challenges in developing oral small-molecule inhibitors for autoimmune diseases, where achieving a favorable balance of efficacy and safety is paramount. Future research in this area will likely focus on identifying more selective RORγt inhibitors or other oral agents with improved safety profiles that can rival the therapeutic benefits of currently available biologics.
References
- 1. The Safety Profiles of Adalimumab, Infliximab, Etanercept, Secukinumab and Ustekinumab in Psoriasis - A 30-month Observational Cohort Prospective Study of Adverse Events in Biologic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Safety of Guselkumab in Patients with Psoriatic Disease: An Integrated Analysis of Eleven Phase II/III Clinical Studies in Psoriasis and Psoriatic Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Adverse events associated with IL-23 and IL-12/23 inhibitors in the clinical management of psoriasis: a comprehensive pharmacovigilance analysis | Semantic Scholar [semanticscholar.org]
- 4. HUMIRA® (adalimumab) and plaque psoriasis [humirapro.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. TNF-alpha inhibitor-induced psoriasis: systematic review of clinical features, histopathological findings, and management experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNF Inhibitor-Induced Psoriasis: Proposed Algorithm for Treatment and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term Safety of Secukinumab Over Five Years in Patients with Moderate-to-severe Plaque Psoriasis, Psoriatic Arthritis and Ankylosing Spondylitis: Update on Integrated Pooled Clinical Trial and Post-marketing Surveillance Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse events with IL-17 and IL-23 inhibitors for psoriasis and psoriatic arthritis: a systematic review and meta-analysis of phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Adverse events associated with IL-23 and IL-12/23 inhibitors in the clinical management of psoriasis: a comprehensive pharmacovigilance analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-23 inhibitors for treating psoriasis: What to know [medicalnewstoday.com]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
A Comparative Analysis of Vimirogant Hydrochloride and Anti-IL-17 Antibodies in the Context of IL-17-Mediated Inflammation
This guide provides a detailed comparison of two therapeutic strategies targeting the IL-17 pathway: Vimirogant hydrochloride, a small molecule inhibitor of RORγt, and anti-IL-17 antibodies, a class of biologics that directly neutralize the IL-17A cytokine. The comparison is intended for researchers, scientists, and drug development professionals, offering insights into their distinct mechanisms of action, clinical efficacy, and safety profiles, supported by available experimental data.
Introduction: Targeting the IL-23/Th17/IL-17 Axis
The Interleukin-23 (IL-23)/T helper 17 (Th17) cell/IL-17 cytokine axis is a critical pathway in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis. Th17 cells, under the influence of the transcription factor RORγt (Retinoid-related orphan receptor gamma t), are major producers of IL-17A. This cytokine, in turn, acts on various cell types, such as keratinocytes, to drive inflammation, hyperproliferation, and recruitment of other immune cells. Both this compound and anti-IL-17 antibodies aim to disrupt this pathway, but at different key points, offering distinct therapeutic approaches.
Mechanisms of Action
The fundamental difference between this compound and anti-IL-17 antibodies lies in their point of intervention in the IL-17 signaling cascade.
This compound (VTP-43742): Intracellular Inhibition of IL-17 Production
Vimirogant is a potent and selective, orally active small molecule inhibitor of RORγt.[1][2] RORγt is a nuclear receptor that acts as the master transcriptional regulator for the differentiation of Th17 cells and is essential for the production of IL-17A.[3][4] By inhibiting RORγt, Vimirogant acts intracellularly to prevent the development of pathogenic Th17 cells and subsequently blocks the transcription and secretion of IL-17A and other Th17-related cytokines.[1][2][3][4] This upstream intervention has the potential to broadly suppress the inflammatory cascade initiated by Th17 cells.
Anti-IL-17 Antibodies: Extracellular Neutralization of IL-17A
Anti-IL-17 antibodies, such as Secukinumab and Ixekizumab, are human or humanized monoclonal antibodies.[5][6] They function extracellularly by binding with high affinity and specificity to the circulating IL-17A cytokine.[5] This binding prevents IL-17A from interacting with its cell surface receptor (IL-17R), thereby blocking the downstream signaling cascade that leads to the expression of pro-inflammatory genes.[6] This approach directly neutralizes the key effector cytokine of the Th17 pathway.
Efficacy in Psoriasis: A Comparative Overview
A direct head-to-head clinical trial comparing this compound and an anti-IL-17 antibody has not been conducted, primarily because the development of Vimirogant for psoriasis was discontinued. The following tables summarize the available efficacy data from their respective clinical trials in patients with moderate-to-severe plaque psoriasis.
Table 1: Clinical Efficacy of this compound (VTP-43742) in Psoriasis
| Trial Phase | N | Treatment Arms | Duration | Key Efficacy Endpoint | Result |
| Phase 2a | 34 | VTP-43742 350 mg QD | 4 Weeks | Placebo-adjusted reduction in PASI score | 24%[3][4] |
| VTP-43742 700 mg QD | 4 Weeks | Placebo-adjusted reduction in PASI score | 30%[3][4] | ||
| Placebo | 4 Weeks | - | - | ||
| PASI: Psoriasis Area and Severity Index; QD: Once Daily |
Table 2: Clinical Efficacy of Anti-IL-17 Antibodies in Psoriasis (Week 12 Data from Pivotal Phase 3 Trials)
| Drug (Trial) | N | Treatment Arm | PASI 75 | PASI 90 | PASI 100 |
| Secukinumab (ERASURE)[7] | 738 | 300 mg | 81.6% | 59.2% | 28.6% |
| 150 mg | 71.6% | 43.1% | 15.6% | ||
| Placebo | 4.5% | 1.2% | 1.2% | ||
| Ixekizumab (UNCOVER-2)[8] | 1224 | 80 mg Q2W | 89.7% | 70.9% | 40.5% |
| 80 mg Q4W | 82.6% | 60.3% | 30.8% | ||
| Etanercept 50 mg BIW | 41.6% | 18.7% | 5.3% | ||
| Placebo | 2.4% | 0.8% | 0.8% | ||
| Brodalumab (AMAGINE-1)[9][10] | 661 | 210 mg Q2W | 83% | 70% | 42% |
| 140 mg Q2W | 60% | 43% | 23% | ||
| Placebo | 3% | 1% | 1% | ||
| PASI 75/90/100: Percentage of patients achieving 75%/90%/100% reduction in PASI score; Q2W: Every 2 weeks; Q4W: Every 4 weeks; BIW: Twice a week |
The data clearly indicate that anti-IL-17 antibodies demonstrate a much higher level of efficacy in clearing psoriatic lesions compared to the results observed in the early-phase trial of Vimirogant. It is important to note, however, that the Vimirogant trial was of a much shorter duration (4 weeks vs. 12 weeks), and psoriasis treatments often show increased efficacy over longer periods.
Safety and Tolerability
This compound
In the Phase 2a trial, Vimirogant was generally well-tolerated.[3][4] However, a critical safety concern emerged: reversible elevations in liver transaminases were observed in four patients in the 700 mg dose group.[4] This finding ultimately led to the termination of the clinical development program for Vimirogant in psoriasis.[11]
Anti-IL-17 Antibodies
The safety profile of anti-IL-17 antibodies has been extensively studied in numerous clinical trials and post-marketing surveillance.[12][13][14]
-
Common Adverse Events: The most frequently reported adverse events include nasopharyngitis, upper respiratory tract infections, headache, and injection-site reactions.[13][15]
-
Infections: Due to the role of IL-17 in mucosal immunity, there is an increased risk of mucocutaneous infections, particularly Candida infections (oral and vaginal).[12][14] These are typically mild to moderate and manageable.
-
Inflammatory Bowel Disease (IBD): There is a warning for new onset or exacerbation of Crohn's disease and ulcerative colitis. IL-17 inhibitors are generally not recommended for patients with a history of IBD.[12]
-
Suicidal Ideation and Behavior: This is a specific warning associated with Brodalumab, which targets the IL-17 receptor. The mechanism is not fully understood.
Overall, the long-term safety data for anti-IL-17A antibodies like Secukinumab and Ixekizumab are generally favorable, with sustained safety and tolerability observed over several years of treatment.[16]
Experimental Protocols
Detailed, unabridged clinical trial protocols are proprietary and not always publicly available. However, based on published literature, a representative experimental workflow for a pivotal Phase 3 trial of an anti-IL-17 antibody can be constructed.
Representative Phase 3 Clinical Trial Protocol (Anti-IL-17 Antibody)
-
Study Design: A multicenter, randomized, double-blind, placebo- and/or active-controlled parallel-group study.[7][17][18]
-
Patient Population: Adults (≥18 years) with a diagnosis of moderate-to-severe chronic plaque psoriasis for at least 6 months. Key inclusion criteria typically include a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score of ≥3 (on a 5-point scale), and body surface area (BSA) involvement of ≥10%.[19]
-
Treatment Phases:
-
Induction Phase (12-16 weeks): Patients are randomized to receive the anti-IL-17 antibody (at one or more dose levels), a placebo, or an active comparator (e.g., etanercept). The anti-IL-17 antibody is typically administered via subcutaneous injection with a loading dose regimen (e.g., weekly for the first 5 weeks) followed by maintenance dosing.[17][19]
-
Maintenance Phase (up to 52 weeks or longer): Responders from the induction phase may be re-randomized to different maintenance regimens or continue on their assigned treatment to assess long-term efficacy and safety. Placebo non-responders are typically switched to active treatment.
-
-
Efficacy Assessments:
-
Co-Primary Endpoints (at Week 12):
-
The proportion of patients achieving a 75% or greater reduction in PASI score from baseline (PASI 75).
-
The proportion of patients achieving an sPGA score of 0 ("clear") or 1 ("almost clear").[9]
-
-
Secondary Endpoints: Include PASI 90 and PASI 100 response rates, improvements in quality of life (e.g., Dermatology Life Quality Index - DLQI), and efficacy in difficult-to-treat areas like scalp, nails, and palmoplantar regions.
-
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), laboratory parameters (hematology, clinical chemistry), vital signs, and immunogenicity (anti-drug antibodies).
This compound Phase 2a Trial Protocol Outline
While a detailed protocol is not available, the study was described as a randomized, double-blind, placebo-controlled trial in patients with moderate-to-severe psoriasis over a four-week period.[3][4] It assessed efficacy (PASI score), safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of VTP-43742.[3][4]
Conclusion
This compound and anti-IL-17 antibodies represent two distinct strategies for targeting the IL-17 pathway. Vimirogant, an oral RORγt inhibitor, acts upstream to prevent Th17 cell differentiation and IL-17 production. In contrast, anti-IL-17 antibodies are injectable biologics that act downstream to directly neutralize the IL-17A cytokine.
Based on available data, anti-IL-17 antibodies have demonstrated superior clinical efficacy in psoriasis, achieving high rates of skin clearance that are sustained long-term. Their safety profile is well-characterized, with manageable risks. The development of Vimirogant for psoriasis was halted due to safety concerns related to liver enzyme elevations, precluding a direct comparison with the more advanced anti-IL-17 biologics. This comparative analysis underscores the profound efficacy of direct IL-17A neutralization and highlights the challenges, including potential off-target toxicities, in the development of small molecule inhibitors targeting nuclear hormone receptors like RORγt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 4. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 5. Anti IL-17 in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. academic.oup.com [academic.oup.com]
- 10. A prospective phase III, randomized, double-blind, placebo-controlled study of brodalumab in patients with moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of the Safety of Interleukin-17A Inhibitor Secukinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-IL-17 phase II data for psoriasis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Short-term risk and long-term incidence rate of infection and malignancy with IL-17 and IL-23 inhibitors in adult patients with psoriasis and psoriatic arthritis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.ymaws.com [cdn.ymaws.com]
- 18. Brodalumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Secukinumab in the treatment of psoriasis: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Vimirogant and Cedirogant in the Treatment of Psoriasis
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational oral therapies for psoriasis, Vimirogant and Cedirogant. Both agents target the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which are central to the pathogenesis of psoriasis. This document summarizes their mechanism of action, preclinical and clinical data, and provides detailed experimental methodologies for key assays.
Executive Summary
Vimirogant (VTP-43742) is a potent and selective RORγt inhibitor, while Cedirogant (ABBV-157) is a RORγt inverse agonist. Both demonstrated potential in early-phase clinical trials for psoriasis by modulating the IL-23/IL-17 pathway. However, the development of Cedirogant was discontinued due to unfavorable preclinical toxicology findings. Vimirogant has also seen its development for certain autoimmune disorders halted, though a Phase II trial for dry eye disease has been completed. This guide presents the available data to facilitate a scientific comparison of their profiles.
Mechanism of Action and Signaling Pathway
Both Vimirogant and Cedirogant target RORγt, a master regulator of Th17 cell differentiation. RORγt promotes the transcription of genes encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F. By inhibiting RORγt, Vimirogant blocks this transcriptional activity. As an inverse agonist, Cedirogant also suppresses the activity of RORγt. The downstream effect of both is the reduction of Th17 cell-mediated inflammation.
Preclinical Data Comparison
Direct comparative preclinical studies are not publicly available. However, data from independent studies provide insights into their potency and selectivity.
| Parameter | Vimirogant | Cedirogant |
| Mechanism of Action | RORγt Inhibitor | RORγt Inverse Agonist |
| Binding Affinity (Ki) | 3.5 nM[1] | Not Reported |
| IC50 (RORγt Inhibition) | 17 nM[1] | Not Reported |
| Selectivity | >1000-fold vs RORα and RORβ[1] | Selective for RORγt[2] |
| Effect on IL-17A Secretion | IC50 = 57 nM (mouse splenocytes)[1] | Not Reported |
| IC50 = 18 nM (human PBMCs)[1] | ||
| IC50 = 192 nM (human whole blood)[1] |
Clinical Data Comparison: Psoriasis
Both Vimirogant and Cedirogant underwent Phase II clinical trials for the treatment of moderate to severe plaque psoriasis. The trial designs and primary endpoints differed, making a direct comparison challenging.
Vimirogant: Phase IIa Study
| Parameter | 350 mg daily | 700 mg daily | Placebo |
| Treatment Duration | 4 weeks | 4 weeks | 4 weeks |
| Primary Endpoint | PASI Score Reduction | PASI Score Reduction | PASI Score Reduction |
| Placebo-Adjusted PASI Reduction | 24% | 30% | N/A |
| Reference | [3] | [3] | [3] |
Cedirogant: Phase IIb Study (NCT05044234)
| Parameter | 75 mg daily | 150 mg daily | 375 mg daily | Placebo |
| Treatment Duration | 16 weeks | 16 weeks | 16 weeks | 16 weeks |
| Primary Endpoint | PASI 75 Achievement | PASI 75 Achievement | PASI 75 Achievement | PASI 75 Achievement |
| PASI 75 Achievement Rate | 28.6%[4] | 7.7%[4] | 41.7%[4] | 0%[4] |
| Reference | [4][5][6] | [4][5][6] | [4][5][6] | [4][5][6] |
Note: The Cedirogant Phase IIb study was terminated early due to preclinical findings[4][5][6].
Experimental Protocols
In Vitro RORγt Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against RORγt, similar to assays used in the preclinical evaluation of Vimirogant and Cedirogant.
Methodology:
-
Reagents: Recombinant human RORγt ligand-binding domain (LBD), a fluorescently labeled coactivator peptide (e.g., from SRC1/NCoA-1), and the test compound (Vimirogant or Cedirogant) at various concentrations.
-
Assay Principle: The assay measures the ability of the test compound to disrupt the interaction between the RORγt LBD and the coactivator peptide. This is often performed using proximity-based assay technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.
-
Procedure:
-
The RORγt LBD is incubated with the test compound.
-
The fluorescently labeled coactivator peptide is added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The signal (e.g., FRET ratio) is measured using a plate reader.
-
-
Data Analysis: The signal is plotted against the compound concentration to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits 50% of the RORγt-coactivator interaction) is calculated.
Th17 Cell Differentiation Assay (General Protocol)
This protocol describes a general method to assess the effect of compounds on the differentiation of naive T cells into Th17 cells.
Methodology:
-
Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Cell Culture: The isolated naive CD4+ T cells are cultured in a medium containing anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.
-
Th17 Differentiation Conditions: To induce differentiation into Th17 cells, the culture medium is supplemented with a cocktail of cytokines, typically including TGF-β, IL-6, IL-1β, and IL-23. The test compound (Vimirogant or Cedirogant) is added at various concentrations.
-
Analysis: After a period of incubation (typically 3-5 days), the differentiation of Th17 cells is assessed by:
-
Intracellular Cytokine Staining: Cells are stained for intracellular IL-17A and analyzed by flow cytometry.
-
ELISA: The concentration of secreted IL-17A in the cell culture supernatant is measured by ELISA.
-
qPCR: The expression of RORγt and IL-17A mRNA is quantified by quantitative real-time PCR.
-
Psoriasis Clinical Trial Protocol (General Overview)
Clinical trials for psoriasis typically follow a structured protocol to assess the efficacy and safety of new treatments.
Key Components:
-
Patient Population: Adults with moderate to severe chronic plaque psoriasis, typically defined by a Psoriasis Area and Severity Index (PASI) score ≥ 12, a static Physician's Global Assessment (sPGA) score ≥ 3, and body surface area (BSA) involvement ≥ 10%.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Assessments:
-
Efficacy: The primary endpoint is often the proportion of patients achieving a 75% improvement in PASI score from baseline (PASI 75) at a specific time point (e.g., 12 or 16 weeks). Other endpoints include PASI 50, PASI 90, PASI 100, and changes in sPGA.
-
Safety: Monitoring of adverse events, laboratory parameters, and vital signs.
-
-
PASI Assessment: The PASI score is a composite score that evaluates the severity of erythema (redness), induration (thickness), and desquamation (scaling) of psoriatic plaques, as well as the extent of BSA involvement in four body regions (head, trunk, upper extremities, and lower extremities).
Conclusion
Vimirogant and Cedirogant represent a novel oral therapeutic approach for psoriasis by targeting the RORγt/Th17 pathway. Preclinical data for Vimirogant demonstrated potent and selective inhibition of RORγt. Clinical data from Phase II trials for both compounds showed signals of efficacy in reducing the severity of psoriasis. However, the discontinuation of Cedirogant's development due to preclinical toxicology findings highlights the challenges in developing safe and effective RORγt modulators. Further investigation into the long-term safety and efficacy of RORγt inhibitors like Vimirogant is warranted to determine their ultimate therapeutic potential in psoriasis and other autoimmune diseases. This guide provides a framework for understanding the comparative profiles of these two agents based on the currently available scientific data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
VTP-43742: A Comparative Analysis of Nuclear Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
VTP-43742, also known as vimirogant, is a potent and selective inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As a key regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like Interleukin-17A (IL-17A), RORγt has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] This guide provides a comparative analysis of the cross-reactivity of VTP-43742 with other nuclear receptors, supported by available data and detailed experimental methodologies.
Selectivity Profile of VTP-43742
VTP-43742 was developed to be a highly selective inhibitor of RORγt. Preclinical studies have demonstrated its significant selectivity for RORγt over other isoforms of the ROR family, namely RORα and RORβ.
| Target Receptor | Binding Affinity (Ki) | Selectivity vs. RORα/β | Reference |
| RORγt | 3.5 nM | >1000-fold | [3] |
| RORα | >3500 nM | - | [3] |
| RORβ | >3500 nM | - | [3] |
Table 1: Comparative Binding Affinities of VTP-43742 for ROR Isoforms. This table summarizes the reported binding affinities of VTP-43742 for the three ROR isotypes. The data highlights the high selectivity of VTP-43742 for RORγt.
While comprehensive cross-reactivity data for VTP-43742 against a broader panel of nuclear receptors (e.g., Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), Peroxisome Proliferator-Activated Receptors (PPARs)) is not extensively published in the public domain, the high selectivity against its closest structural homologs, RORα and RORβ, was a key attribute highlighted in its development.[3]
RORγt Signaling Pathway and Mechanism of Action of VTP-43742
VTP-43742 acts as an inverse agonist of RORγt. It binds to the ligand-binding domain of the receptor, leading to a conformational change that inhibits the recruitment of co-activators necessary for gene transcription. This ultimately results in the suppression of IL-17A and other pro-inflammatory cytokines produced by Th17 cells.
References
VTP-43742 and Fingolimod in EAE Models: A Comparative Analysis of In Vivo Efficacy
For researchers and drug development professionals navigating the landscape of potential therapeutics for autoimmune diseases such as multiple sclerosis (MS), understanding the comparative efficacy of emerging molecules is paramount. This guide provides an objective comparison of VTP-43742, a novel RORγt inhibitor, and Fingolimod, an approved S1P receptor modulator, based on their performance in preclinical Experimental Autoimmune Encephalomyelitis (EAE) models, the most widely used animal model for MS.
Executive Summary
VTP-43742, an orally active inhibitor of RORγt, has demonstrated significant efficacy in a mouse EAE model by suppressing clinical symptoms and demyelination. Its mechanism centers on the inhibition of the Th17 pathway, a key driver of autoimmune inflammation. Fingolimod, an established oral therapy for relapsing-remitting MS, exerts its primary effect by modulating sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system (CNS). While direct head-to-head comparative studies are not publicly available, this guide consolidates existing preclinical data to offer a comprehensive overview of their respective in vivo efficacy and mechanisms of action.
Data Presentation: In Vivo Efficacy in EAE Models
The following tables summarize the available quantitative data on the efficacy of VTP-43742 and Fingolimod in reducing clinical scores in EAE models. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental protocols.
Table 1: VTP-43742 Efficacy in MOG35-55 Induced EAE in Mice
| Treatment Group | Dosing Regimen | Mean Clinical Score (approx.) | Key Findings |
| Vehicle | Not specified | Not specified (Control) | Standard disease progression |
| VTP-43742 | Orally, twice daily (prophylactic) | Near 0 | Significantly suppressed clinical symptoms and demyelination[1] |
| Anti-IL-17A mAb | Day 0 and 14 | Higher than VTP-43742 | VTP-43742 was superior to a maximal efficacious dose of an anti-IL-17A monoclonal antibody[1] |
Table 2: Fingolimod Efficacy in MOG35-55 Induced EAE in Mice (Prophylactic Treatment)
| Treatment Group | Dosing Regimen | Peak Mean Clinical Score | Total Clinical Score |
| EAE Vehicle | Not specified | ~2.7 at Day 21 | Not specified |
| Fingolimod (Prophylactic) | 0.3 mg/kg, daily from day 2 | ~0.25 at Day 21 | Not specified |
Table 3: Fingolimod Efficacy in MOG35-55 Induced EAE in Mice (Therapeutic Treatment)
| Treatment Group | Dosing Regimen | Mean Clinical Score at Day 21 | Key Findings |
| EAE Vehicle | Not specified | ~2.7 | Standard disease progression |
| Fingolimod (Therapeutic) | Daily from onset of clinical signs | ~1.4 | Significant reduction in clinical symptoms from Day 27 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the induction and evaluation of EAE, which are consistent with the studies cited.
MOG35-55-Induced EAE in C57BL/6 Mice
This is a standard and widely used protocol to induce a chronic progressive form of EAE that mimics certain aspects of MS.
1. Animals:
-
Female C57BL/6 mice, 6-8 weeks old.
2. Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Pertussis Toxin (PTX).
-
Sterile Phosphate-Buffered Saline (PBS).
3. EAE Induction Protocol:
-
Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing MOG35-55 peptide in CFA[2][3].
-
Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of PTX on the day of immunization (Day 0) and 48 hours later (Day 2)[2][3].
4. Treatment Administration:
-
VTP-43742: In the described preclinical study, VTP-43742 was administered orally twice daily from the time of disease induction (prophylactic regimen)[1].
-
Fingolimod: Fingolimod can be administered either prophylactically (starting before or at the time of immunization) or therapeutically (starting after the onset of clinical symptoms). It is typically administered orally.
5. Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund or dead.
-
6. Histopathological Analysis:
-
At the end of the study, spinal cords are collected for histological analysis to assess inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).
Mandatory Visualizations
Signaling Pathways
The distinct mechanisms of action of VTP-43742 and Fingolimod are depicted in the following signaling pathway diagrams.
Caption: VTP-43742 inhibits RORγt, blocking Th17 differentiation and IL-17A production.
Caption: Fingolimod sequesters lymphocytes in lymph nodes by modulating S1P1 receptors.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a therapeutic agent in the EAE model.
References
- 1. sec.gov [sec.gov]
- 2. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 3. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Oral RORγt Inhibitors: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
The quest for effective, orally administered treatments for autoimmune diseases has led to the development of several promising small molecule inhibitors targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt). As a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17, RORγt has become a key therapeutic target. This guide provides a meta-analysis of publicly available clinical trial data for several oral RORγt inhibitors, offering a comparative overview of their efficacy, safety, and experimental protocols.
RORγt Signaling Pathway
The diagram below illustrates the central role of RORγt in the Th17 signaling pathway. Upon activation by cytokines such as IL-6 and IL-23, STAT3 is activated and, along with other transcription factors like IRF4, induces the expression of RORγt. RORγt then translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of genes encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F, driving the inflammatory cascade characteristic of many autoimmune diseases.
Comparative Efficacy in Psoriasis
The primary indication for which oral RORγt inhibitors have been evaluated in clinical trials is moderate-to-severe plaque psoriasis. The Psoriasis Area and Severity Index (PASI) is a widely used measure of disease severity, with PASI 75 (a 75% reduction in PASI score from baseline) being a common primary endpoint.
| Compound | Clinical Trial Phase | Dose(s) Evaluated | Treatment Duration | PASI 75 Response Rate (%) | Placebo Response Rate (%) | Reference(s) |
| Cedirogant (ABBV-157) | Phase 2b | 75 mg, 150 mg, 375 mg once daily | 16 weeks | 28.6 (75 mg), 7.7 (150 mg), 41.7 (375 mg) | 0 | [1][2] |
| BI 730357 | Phase 2 | 25 mg, 50 mg, 100 mg, 200 mg once daily; 400 mg once daily, 200 mg twice daily | 12 weeks | 30.0 (200 mg once daily) | 0 | [3][4] |
| VTP-43742 | Phase 2a | 350 mg, 700 mg once daily | 4 weeks | 24 (350 mg, placebo-adjusted), 30 (700 mg, placebo-adjusted) | Not explicitly stated, but reductions were statistically significant relative to placebo. | [5][6][7] |
| IMU-935 | Phase 1b | 150 mg once daily, 150 mg twice daily | 4 weeks | Did not separate from placebo in an interim analysis due to a high placebo response. | High and unexpected. | [8][9][10] |
Safety and Tolerability Profile
The safety and tolerability of oral RORγt inhibitors are critical factors in their development. The following table summarizes the key adverse events (AEs) reported in clinical trials.
| Compound | Most Common Adverse Events | Serious Adverse Events (SAEs) | Discontinuation Status | Reference(s) |
| Cedirogant (ABBV-157) | Higher rate of AEs in the 375 mg group, most were mild to moderate. | Not specified in detail, but the study was terminated early due to preclinical findings. | Development discontinued due to preclinical toxicology findings. | [1][2][11] |
| BI 730357 | Drug-related AEs occurred in ≤15.8% of patients. | Not specified in detail. | Long-term extension trial was discontinued due to limited efficacy and findings from a non-human carcinogenicity study. | [3][4][12] |
| VTP-43742 | Reversible transaminase elevations in four patients in the 700 mg dose group. | No serious adverse events were reported. | Development was terminated. | [5][6][13][14] |
| IMU-935 | Generally well-tolerated with no new safety signals observed in the Phase 1b trial. | No serious adverse events were reported. | Development is ongoing. | [8][9][10] |
Experimental Protocols: A Closer Look
The clinical trials for these oral RORγt inhibitors generally followed a randomized, double-blind, placebo-controlled design, which is the gold standard for assessing the efficacy and safety of new therapeutic agents.
Cedirogant (ABBV-157) Phase 2b Trial (NCT05044234)
-
Design: A multicenter, double-blind, 16-week study.[2]
-
Participants: 156 adults aged 18-65 years with moderate-to-severe psoriasis.[1][2]
-
Randomization: 1:1:1:1 to once-daily oral cedirogant 75 mg, 150 mg, 375 mg, or placebo.[2]
-
Primary Endpoint: Percentage of participants achieving at least a 75% improvement from baseline in the Psoriasis Area and Severity Index (PASI 75) at week 16.[1]
-
Secondary Endpoints: Included PASI 50, 90, and 100, static Physician's Global Assessment (sPGA) of 0/1 (clear or almost clear), and improvements in the Psoriasis Symptoms Scale and itch.[1][15]
-
Pharmacokinetics: Plasma exposures were dose-proportional after single doses and less than dose-proportional after multiple daily doses. Steady-state concentrations were achieved within 12 days.[16]
BI 730357 Phase 2 Trial (NCT03635099)
-
Design: A two-part, double-blinded, randomized trial.[4][12]
-
Part 1: Patients were randomized 2:2:2:2:1 to 25, 50, 100, and 200 mg of BI 730357 or placebo once daily under fasting conditions.[4]
-
Part 2: A separate set of patients was randomized 4:4:1 to receive BI 730357 (400 mg once daily or 200 mg twice daily) or a placebo under fed conditions.[4]
-
Participants: 274 patients with moderate-to-severe plaque psoriasis.[4]
-
Co-primary Endpoints: Achievement of PASI 75 and an sPGA score of 0/1 at week 12.[4][12]
-
Long-Term Extension: Patients could enter a long-term extension trial (NCT03835481).[4]
VTP-43742 Phase 2a Trial
-
Design: A randomized, double-blind, placebo-controlled trial over a four-week period.[5][6]
-
Participants: Patients with moderate to severe psoriasis.[5][6]
-
Dosing: Multiple oral doses were assessed, including 350 mg and 700 mg.[5][6]
-
Endpoints: Efficacy was assessed by the change in PASI score. Pharmacodynamics were evaluated by measuring plasma IL-17A and IL-17F levels.[5][6]
IMU-935 Phase 1b Trial
-
Design: A 28-day, double-blind, placebo-controlled trial.[8][9][10]
-
Participants: 41 patients with moderate-to-severe psoriasis.[10]
-
Dosing: 150 mg once-daily and 150 mg twice-daily versus placebo (randomized 3:1).[9][10]
-
Primary Objective: Evaluation of the safety and tolerability of IMU-935.[8][9]
-
Secondary Objectives: Included evaluation of PASI, Dermatology Life Quality Index (DLQI), body surface area (BSA) affected by psoriasis, Physicians Global Assessment (PGA), and Itch Numeric Rating Scale (NRS).[17]
Experimental Workflow: A Typical Phase 2 Psoriasis Trial
The following diagram outlines a typical workflow for a Phase 2 clinical trial of an oral RORγt inhibitor in patients with psoriasis.
Conclusion
Oral RORγt inhibitors represent a promising class of therapeutics for autoimmune diseases, particularly psoriasis. The clinical trial data to date demonstrate a proof-of-concept for this mechanism of action, with several compounds showing efficacy in reducing psoriatic lesions. However, the development of these agents has been challenging, with issues of modest efficacy, dose-dependent adverse events, and preclinical toxicology findings leading to the discontinuation of several programs.
The data for cedirogant and BI 730357 suggest that higher doses may be required to achieve clinically meaningful efficacy, but this can be associated with an increased incidence of adverse events. The experience with VTP-43742 highlights the potential for liver-related side effects, a concern for a class of drugs targeting a nuclear receptor. The interim results for IMU-935 underscore the variability and potential for a significant placebo response in psoriasis trials, complicating the interpretation of efficacy data.
Future research and development in this area will need to focus on identifying compounds with an improved therapeutic window, balancing potent RORγt inhibition with a favorable safety profile. Further investigation into the specific patient populations most likely to respond to RORγt inhibition and the long-term safety of this class of drugs will be crucial for their potential success as oral therapies for autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 4. Phase II Randomized Trial of BI 730357, an Oral RORγt Inhibitor, for Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 6. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 7. Psoriasis Drug Succeeds in Mid-Stage Study - The Rheumatologist [the-rheumatologist.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Immunic Reports Pre-Planned Phase 1b Interim Analysis of IMU-935 in Psoriasis Patients Confounded by High Placebo Rate [prnewswire.com]
- 10. imux.com [imux.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. New Oral Psoriasis Drug Demonstrates Promising Safety | Conexiant [conexiant.com]
- 13. researchgate.net [researchgate.net]
- 14. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study Details Page [abbvieclinicaltrials.com]
- 16. Pharmacokinetics, safety, and efficacy of cedirogant from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunic, Inc. Announces First Psoriasis Patient Enrolled in Ongoing Phase 1 Trial of IMU-935 - Immunic Therapeutics [imux.com]
Safety Operating Guide
Proper Disposal of Vimirogant Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Vimirogant hydrochloride are paramount for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring compliance with standard laboratory practices and regulatory guidelines.
This compound (also known as VTP-43742 hydrochloride) is a potent and selective RORγt inhibitor investigated for its potential in treating autoimmune disorders.[1] As with all research-grade pharmaceutical compounds, adherence to specific disposal protocols is crucial to mitigate potential hazards.
Disposal Procedures
The primary recommendation for the disposal of this compound is to treat it as chemical waste and follow all applicable federal, state, and local regulations. The following steps provide a general framework for its proper disposal:
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, always refer to the manufacturer-specific Safety Data Sheet (SDS). The SDS from MedChemExpress provides foundational safety information.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid waste (e.g., contaminated personal protective equipment (PPE), weighing papers) separate from liquid waste (e.g., unused solutions).
-
-
Containerization:
-
Use designated, properly labeled, and sealed containers for this compound waste.
-
Ensure containers are compatible with the chemical properties of the compound and any solvents used.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard information as indicated in the SDS.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Follow the storage conditions specified in the product's handling instructions, which typically recommend storage at -20°C for the pure compound.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal of pharmaceutical waste often requires high-temperature incineration to ensure complete destruction.
-
Note: Never dispose of this compound down the drain or in the regular trash.
Safety and Handling Data
The following table summarizes key information for the safe handling of this compound.
| Parameter | Information | Source |
| CAS Number | 1802678-42-7 | MedChemExpress |
| Storage (Solid) | -20°C | MedChemExpress |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | General Laboratory Practice |
| Solubility | Soluble in DMSO and Ethanol | MedChemExpress |
Experimental Protocols
While specific experimental protocols involving this compound will vary, any procedure generating waste containing this compound should incorporate the disposal steps outlined above. For instance, in studies involving cell cultures, all media, plates, and consumables exposed to this compound should be collected as hazardous waste. Similarly, in animal studies, any unused dosing solutions and contaminated bedding should be disposed of in accordance with institutional guidelines for chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environments.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
